25-Desacetyl Rifampicin-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H56N4O11 |
|---|---|
Molecular Weight |
780.9 g/mol |
IUPAC Name |
(7S)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |
InChI |
InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/t20?,22?,23?,24?,27?,32?,33?,34?,41-/m0/s1 |
InChI Key |
KUJZTIJOBQNKDR-MITXCOTOSA-N |
Isomeric SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 25-Desacetyl Rifampicin-d3, a key molecule in the study of the antibiotic Rifampicin. This document details its chemical and physical properties, its role as an internal standard in analytical methodologies, and the metabolic pathways associated with its parent compound.
Core Compound Properties
This compound is the deuterated form of 25-Desacetyl Rifampicin, the primary and microbiologically active metabolite of the potent antibiotic Rifampicin. The incorporation of three deuterium (B1214612) atoms on the methyl group of the piperazinyl moiety provides a stable isotopic label, making it an ideal internal standard for quantitative analysis by mass spectrometry.
Physicochemical Data
The following tables summarize the key quantitative data for both this compound and its non-labeled counterpart.
| Property | This compound | 25-Desacetyl Rifampicin |
| Chemical Name | 25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin | 25-O-deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]-rifamycin[1][2] |
| Synonyms | 25-Deacetylrifampicin-d3, Desacetylrifampin-d3 | Desacetylrifampicin, 25-Desacetylrifampin[1][2] |
| Molecular Formula | C₄₁H₅₃D₃N₄O₁₁[3] | C₄₁H₅₆N₄O₁₁[1][4] |
| Molecular Weight | 783.92 g/mol [3] | 780.9 g/mol [1][4] |
| CAS Number | Not available | 16783-99-6[1][2][4] |
| Appearance | Reddish-orange to brown-orange solid[3] | Dark red to black solid[5] |
| Purity | >85%[6][7] | ≥95%[1] |
| Melting Point | >162°C (decomposes)[8] | >300°C[5] |
| Storage Temperature | -20°C[3][8] | -20°C[1][5] |
Solubility
| Solvent | This compound Solubility | 25-Desacetyl Rifampicin Solubility | Rifampicin Solubility |
| Methanol (B129727) | Soluble[8] | Slightly Soluble[5] | 16 mg/mL (at 25°C)[9] |
| DMSO | Not explicitly stated | Slightly Soluble[1][5] | ~100 mg/mL[9] |
| Chloroform | Soluble[8] | Not explicitly stated | 349 mg/mL (at 25°C)[9] |
| Water | Not explicitly stated | Sparingly soluble in aqueous buffers | Slightly soluble: 2.5 mg/mL at pH 7.3, 1.3 mg/mL at pH 4.3 (at 25°C)[9] |
| Ethanol | Not explicitly stated | Not explicitly stated | ~10 mg/mL (in 95% ethanol)[9] |
| DMF | Not explicitly stated | Not explicitly stated | Soluble[10] |
Metabolic Pathway of Rifampicin
Rifampicin undergoes metabolism in the liver, primarily through deacetylation to form 25-Desacetyl Rifampicin. This reaction is catalyzed by carboxylesterases. Rifampicin is also a potent inducer of its own metabolism and the metabolism of other drugs through the activation of the pregnane (B1235032) X receptor (PXR), which upregulates the expression of cytochrome P450 enzymes, particularly CYP3A4.
Experimental Protocols
This compound is crucial for the accurate quantification of Rifampicin and its primary metabolite in biological matrices. Below is a representative experimental protocol for the analysis of Rifampicin and 25-Desacetyl Rifampicin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Rifampicin and 25-Desacetyl Rifampicin in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the therapeutic drug monitoring and pharmacokinetic analysis of Rifampicin.
3.1.1. Materials and Reagents
-
Rifampicin analytical standard
-
25-Desacetyl Rifampicin analytical standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
3.1.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rifampicin, 25-Desacetyl Rifampicin, and this compound in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the stock solutions of Rifampicin and 25-Desacetyl Rifampicin with a 50:50 (v/v) mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol to obtain a working solution of 1 µg/mL.
3.1.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the internal standard working solution (1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3.1.4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes. |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Rifampicin: m/z 823.4 → 791.425-Desacetyl Rifampicin: m/z 781.4 → 749.4this compound: m/z 784.4 → 752.4 |
| Collision Energy | Optimized for each transition |
3.1.5. Data Analysis
Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. The concentration of the analytes in the unknown samples is then determined from this curve.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for a pharmacokinetic study utilizing this compound and the logical relationship of its use as an internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 25-Desacetyl Rifampicin | 16783-99-6 | SynZeal [synzeal.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 25-Desacetylrifampicin | C41H56N4O11 | CID 135542225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 25-DESACETYL RIFAMPICIN | 16783-99-6 [chemicalbook.com]
- 6. This compound (>85%) | LGC Standards [lgcstandards.com]
- 7. This compound (>85%) | LGC Standards [lgcstandards.com]
- 8. usbio.net [usbio.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 25-Desacetyl Rifampicin-d3
This technical guide provides a comprehensive overview of this compound, a key labeled metabolite of the antibiotic Rifampicin. The document details its chemical structure, physicochemical properties, metabolic pathway, and relevant experimental protocols, making it an essential resource for professionals in drug development and scientific research.
Chemical Identity and Properties
This compound is the deuterium-labeled form of 25-Desacetyl Rifampicin, the primary active metabolite of Rifampicin.[1][2][3] The labeling, typically on the methyl group of the piperazinyl moiety, makes it a valuable internal standard for pharmacokinetic and metabolic studies.[3][4]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| Chemical Name | 25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin | [4][5][6] |
| Synonyms | 25-Deacetylrifampicin-d3, Desacetylrifampicin-d3, 25-O-Desacetylrifampin-d3 | [4][5][7] |
| Molecular Formula | C₄₁H₅₃D₃N₄O₁₁ | [5][6][7][8] |
| Molecular Weight | 783.92 g/mol | [5][6][8][9] |
| CAS Number | 2714485-01-3 (Labeled) | [10] |
| Unlabeled CAS | 16783-99-6 | [1][8][11] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Appearance | Reddish Orange to Brown Orange Solid | [4][6] |
| Melting Point | >162°C (decomposition) | [6] |
| Solubility | Soluble in Chloroform (B151607), Methanol (B129727); Slightly soluble in DMSO | [1][6] |
| Storage Conditions | -20°C or 2-8°C, often in an amber vial under an inert atmosphere | [4][6] |
| Purity | Typically >85% or >98% depending on the supplier | [5][7] |
Chemical Structure
The structure of this compound is characterized by the core rifamycin (B1679328) macrocycle, with the key modifications being the removal of the acetyl group at the C-25 position and the incorporation of three deuterium (B1214612) atoms on the N-methyl group of the piperazine (B1678402) side chain.
A diagram illustrating the core chemical structure of this compound.
Note on Visualization : The DOT language script above is a conceptual representation. Displaying complex chemical structures directly in DOT is impractical. In a real-world scenario, an image of the structure would be embedded.
Metabolic Pathway of Rifampicin
Rifampicin is primarily metabolized in the liver through hydrolysis by esterase enzymes, leading to the formation of its main and still microbiologically active metabolite, 25-Desacetyl Rifampicin.[12][13] This desacetylation reaction is a crucial step in the drug's metabolism and elimination pathway.[12][14] The metabolite is less readily absorbed from the intestines than the parent drug, contributing to its eventual excretion, primarily through bile and feces.[12][14]
Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin in the liver.
Experimental Protocols
This compound serves as a critical tool in analytical and clinical research. Below are summaries of key experimental applications.
The synthesis of 25-Desacetyl Rifampicin generally involves the base-catalyzed hydrolysis of the acetyl group from the parent rifamycin compound. A general protocol can be adapted from methods described for similar rifamycin derivatives.[15]
-
Suspension : Suspend the parent compound (e.g., Rifampicin-d3) in a suitable solvent like methanol.
-
Base Hydrolysis : Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (e.g., 10% NaOH), to the suspension.
-
Reaction : Allow the reaction to proceed at room temperature for a duration of 30-60 minutes, monitoring the reaction progress via techniques like TLC or HPLC.
-
Neutralization & Extraction : Acidify the reaction mixture with a weak acid (e.g., citric acid) and dilute with water. Extract the product into an organic solvent like chloroform or ethyl acetate.
-
Purification : Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure.
-
Crystallization : Crystallize the resulting residue from a solvent system such as methanol/ether to yield the purified 25-desacetyl product.
This compound is an ideal internal standard for quantifying Rifampicin and its primary metabolite in plasma or other biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Workflow for pharmacokinetic analysis using this compound as an internal standard.
This protocol involves sample preparation, chromatographic separation, and mass spectrometric detection.[3][13] A validated HPLC or UHPLC method typically uses a C18 column with a gradient mobile phase (e.g., methanol and water) for separation.[13] Detection is achieved via mass spectrometry, monitoring specific precursor-to-product ion transitions for the analyte and the deuterated internal standard to ensure accurate quantification.[3]
References
- 1. caymanchem.com [caymanchem.com]
- 2. 25-DESACETYL RIFAMPICIN | 16783-99-6 [chemicalbook.com]
- 3. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound (>85%) | CymitQuimica [cymitquimica.com]
- 6. usbio.net [usbio.net]
- 7. BioOrganics [bioorganics.biz]
- 8. This compound (>85%) | LGC Standards [lgcstandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 25-Desacetyl Rifampicin | 16783-99-6 | SynZeal [synzeal.com]
- 12. droracle.ai [droracle.ai]
- 13. akjournals.com [akjournals.com]
- 14. Rifampicin - Wikipedia [en.wikipedia.org]
- 15. US4188321A - 25-Desacetyl rifamycins - Google Patents [patents.google.com]
A Technical Guide to the Physical and Chemical Properties of 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 25-Desacetyl Rifampicin-d3, a key deuterated metabolite of the front-line tuberculosis antibiotic, Rifampicin (B610482). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, pharmacology, and analytical chemistry.
Core Physical and Chemical Properties
This compound is the primary active metabolite of Rifampicin, formed through deacetylation in the liver. The incorporation of three deuterium (B1214612) atoms provides a stable isotopic label, making it an invaluable tool in pharmacokinetic and metabolic studies. Below is a summary of its key physical and chemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₄₁H₅₃D₃N₄O₁₁ | [1][2][3] |
| Molecular Weight | 783.92 g/mol | [1][2][3] |
| Appearance | Reddish Orange to Brown Orange Solid | [3][4] |
| Melting Point | >162°C (with decomposition) | [4] |
| Solubility | Soluble in Chloroform and Methanol (B129727). Slightly soluble in DMSO. | [4] |
| Storage Conditions | 2-8°C, in an amber vial, under an inert atmosphere. | [3] |
Metabolic Pathway of Rifampicin to 25-Desacetyl Rifampicin
Rifampicin undergoes metabolism in the liver, where it is converted to its main and still biologically active metabolite, 25-Desacetyl Rifampicin. This process is primarily one of deacetylation.[5]
Experimental Protocols: Analytical Methodologies
The quantification of 25-Desacetyl Rifampicin, often in conjunction with Rifampicin, in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed. While specific protocols for the d3-labeled compound are not extensively published, the methodologies for the non-deuterated form are directly applicable, with adjustments in mass detection for the deuterated standard.
General Analytical Workflow
A typical workflow for the analysis of 25-Desacetyl Rifampicin in biological samples is outlined below.
High-Performance Liquid Chromatography (HPLC)
A common method for the simultaneous determination of Rifampicin and 25-Desacetyl Rifampicin involves reversed-phase HPLC.[6][7][8]
-
Column: A C18 reversed-phase column is typically used for separation.[6][8]
-
Mobile Phase: A mixture of an organic solvent (commonly methanol) and an aqueous buffer (such as sodium phosphate (B84403) buffer) is used. A typical ratio is 65:35 (v/v) methanol to buffer.[6][8]
-
Detection: UV detection is commonly performed at a wavelength of 254 nm or 276 nm.[6][7]
-
Internal Standard: For quantitative analysis, an internal standard such as rifapentine (B610483) can be used.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for the analysis of 25-Desacetyl Rifampicin, particularly in complex biological matrices.
-
Sample Preparation: Protein precipitation is a common and rapid method for sample preparation.[2]
-
Chromatography: Similar to HPLC, a C18 column is often used for chromatographic separation.[2]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed.
-
Mass Detection: Detection is based on multiple-reaction monitoring (MRM) of specific precursor-to-product ion transitions. For 25-Desacetyl Rifampicin, one reported transition is m/z 749.3 → 399.1.[9] For the deuterated internal standard, this compound, the precursor and product ion m/z values would be shifted accordingly.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. usbio.net [usbio.net]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of rifampicin and its main metabolite in plasma and urine in presence of pyrazinamide and isoniazid by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Synthesis of 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 25-Desacetyl Rifampicin-d3, a deuterated metabolite of the front-line anti-tuberculosis drug, Rifampicin. The inclusion of deuterium (B1214612) isotopes in drug molecules is a critical strategy in pharmaceutical research, primarily for use as internal standards in quantitative bioanalytical assays (e.g., LC-MS) and for studying drug metabolism and pharmacokinetics.[1] This document outlines the synthetic pathway, experimental protocols, and relevant chemical data to facilitate the preparation of this important labeled compound.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a straightforward chemical transformation of its immediate precursor, Rifampicin-d3. The core of this synthesis is the selective hydrolysis of the acetyl group at the C-25 position of the ansa macrolide structure under basic conditions. The starting material, Rifampicin-d3, is isotopically labeled with three deuterium atoms on the N-methyl group of the piperazine (B1678402) side chain. This specific labeling position is remote from the site of metabolic deacetylation, ensuring the stability of the isotopic label during biological studies.
The general approach involves the treatment of Rifampicin-d3 with a base, such as sodium hydroxide (B78521), in an alcoholic solvent like methanol (B129727). This method effectively cleaves the ester linkage at C-25, yielding the desired 25-hydroxy derivative, this compound. Subsequent workup and purification steps are employed to isolate the final product in high purity.
Quantitative Data
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |
| Rifampicin-d3 | C₄₃H₅₅D₃N₄O₁₂ | 825.96 | Red to Red-Brown Solid | ≥98% (typical) |
| This compound | C₄₁H₅₃D₃N₄O₁₁ | 783.92 | Reddish-Orange Solid | >98% (typical) |
Experimental Protocol: Deacetylation of Rifampicin-d3
This protocol is adapted from the general method for the deacetylation of rifamycins (B7979662) as described in U.S. Patent 4,188,321.[2] Researchers should perform this reaction on a small scale initially to optimize conditions.
3.1. Materials and Reagents
-
Rifampicin-d3 (Starting Material)
-
Methanol (ACS grade or higher)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Citric Acid (solid)
-
Chloroform (B151607) (ACS grade or higher)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel (for column chromatography, 230-400 mesh)
-
Acetone (ACS grade or higher)
3.2. Reaction Procedure
-
Dissolution: In a round-bottom flask, suspend Rifampicin-d3 (1.0 eq) in methanol (approximately 20 mL per gram of starting material).
-
Hydrolysis: To the suspension, add a 10% aqueous solution of sodium hydroxide (approximately 10 mL per gram of starting material). Add additional methanol (approximately 20 mL per gram of starting material) to ensure the mixture remains stirrable.
-
Reaction Monitoring: Allow the reaction mixture to stand at room temperature for 40-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol 9:1), observing the disappearance of the starting material spot and the appearance of a more polar product spot.
-
Neutralization: Upon completion, carefully acidify the reaction mixture with solid citric acid until the pH is acidic (pH ~4-5).
-
Extraction: Dilute the acidified mixture with deionized water and extract the product into chloroform (3x volumes of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
3.3. Purification
-
Crystallization (Optional): The crude residue can be crystallized from a suitable solvent system such as methanol or methanol/ether to achieve initial purification.
-
Column Chromatography: For higher purity, the crude product should be purified by silica gel column chromatography.
-
Column Packing: Pack a silica gel column using a slurry of silica gel in the chosen eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a solvent system such as an acetone-chloroform mixture (e.g., 1:3 v/v).[2]
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Final Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a reddish-orange solid.
Visualization of the Synthetic Workflow
The following diagrams illustrate the key processes in the synthesis of this compound.
Caption: Chemical transformation of Rifampicin-d3 to its 25-desacetyl metabolite.
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
25-Desacetyl Rifampicin-d3 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical profile of 25-Desacetyl Rifampicin-d3, a labeled metabolite of the antibiotic Rifampicin. The information presented here is compiled from publicly available data for chemical reference standards and is intended to serve as a representative example for research and drug development purposes.
Compound Information
This compound is the deuterated form of 25-Desacetyl Rifampicin, which is a primary and active metabolite of Rifampicin.[1][2] The deuterium (B1214612) labeling provides a distinct mass signature, making it suitable for use as an internal standard in quantitative bioanalytical assays.
Table 1: General Specifications of this compound
| Parameter | Specification | Source |
| Chemical Name | 25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin | [3][4][5] |
| Synonyms | 25-Deacetylrifampicin-d3, 25-Desacetylrifampin-d3, Desacetylrifampicin-d3 | [3][4][5] |
| Molecular Formula | C41H53D3N4O11 | [3][4][5] |
| Molecular Weight | 783.92 g/mol | [4][5] |
| Appearance | Reddish Orange to Brown Orange Solid | [4][5] |
| Purity | >85% to ≥98% | [3][6] |
| Storage | -20°C | [4] |
| Solubility | Soluble in Chloroform, Methanol, and DMSO (slightly) | [1][4] |
Analytical Methodologies
The characterization and quantification of this compound typically involve chromatographic and spectrometric techniques to ensure identity, purity, and concentration.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of pharmaceutical reference materials. A gradient elution on a reverse-phase column is often employed to separate the main compound from any impurities.
Table 2: Representative HPLC Method for Analysis
| Parameter | Condition |
| Instrument | Waters Alliance 2695 HPLC with 2996 Photodiode Array (PDA) Detector or equivalent |
| Column | C18 Reverse-Phase, e.g., Phenomenex Luna (150 x 4.6 mm) |
| Mobile Phase | Gradient of Water and Methanol |
| Detection Wavelength | 254 nm |
| Column Temperature | 27°C |
| Retention Time | Approximately 8.25 min for 25-Desacetyl Rifampicin (unlabeled) |
Note: This is a generalized method based on the analysis of the non-deuterated analogue. The exact conditions may vary.[7][8]
Identity Confirmation
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak would correspond to its molecular weight of approximately 783.92, accounting for the deuterium labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule, confirming the positions of protons and carbons, and verifying the desacetylation and the presence of the deuterated methyl group.
Visualized Workflows and Relationships
General Workflow for Certificate of Analysis
The following diagram illustrates a typical workflow for the generation of a Certificate of Analysis for a chemical reference standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 25-DESACETYL RIFAMPICIN | 16783-99-6 [chemicalbook.com]
- 3. This compound (>85%) | LGC Standards [lgcstandards.com]
- 4. usbio.net [usbio.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. BioOrganics [bioorganics.biz]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
A Technical Guide to Commercial Suppliers of 25-Desacetyl Rifampicin-d3
For researchers, scientists, and professionals in drug development, sourcing high-quality, isotopically labeled compounds is a critical step in metabolic studies, pharmacokinetic analysis, and as internal standards in analytical assays. This guide provides an in-depth overview of commercial suppliers for 25-Desacetyl Rifampicin-d3, a labeled metabolite of the antibiotic Rifampicin.
Introduction to this compound
25-Desacetyl Rifampicin is a major active metabolite of Rifampicin.[1] The deuterated version, this compound, serves as an essential tool in bioanalytical methods, enabling precise quantification of the metabolite in complex biological matrices. Its synonyms include 25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin and Desacetylrifampicin-d3.[2][3][4][5]
Commercial Supplier Overview
A survey of the market reveals several reputable suppliers offering this compound. The following table summarizes key quantitative data from these suppliers to facilitate a comparative analysis for procurement.
| Supplier | Product Code/Catalog No. | Purity | Available Pack Sizes | Price (USD) | CAS Number | Molecular Formula | Storage Conditions |
| LGC Standards | TRC-D288727 | >85% | 0.5 mg, 5 mg | Inquire | N/A | C41H53D3N4O11 | -20°C |
| United States Biological | 008260 | Highly Purified | 500 µg | $509 | N/A | C41H53D3N4O11 | -20°C |
| Pharmaffiliates | PA STI 027020 | N/A | Inquire | Inquire | N/A | C41H53D3N4O11 | 2-8°C, Amber Vial, Refrigerator, Under Inert Atmosphere |
| BioOrganics | BO-93367 | >98% | Inquire | Inquire | N/A | C41H53D3N4O11 | N/A |
| CymitQuimica | TRC-D288727 | >85% | Inquire | Inquire | N/A | C41H53D3N4O11 | N/A |
| Allmpus | OLYRIF0010.0DA (for unlabeled) | 98.54% (for unlabeled) | Inquire | Inquire | 16783-99-6 (Unlabeled) | C41H56N4O11 (Unlabeled) | -20°C under inert atmosphere |
Experimental Protocols and Quality Assurance
While detailed, step-by-step experimental protocols for the use of this compound are typically application-specific and developed within the end-user's laboratory, suppliers generally provide a Certificate of Analysis (CoA) upon request or with purchase.[2][10] A CoA typically includes:
-
Identity Confirmation: Data from techniques such as ¹H NMR, Mass Spectrometry.
-
Purity Assessment: Often determined by High-Performance Liquid Chromatography (HPLC).
-
Other Physicochemical Properties: Such as appearance and solubility.
For instance, United States Biological describes the product as a "Reddish Orange Solid" soluble in Chloroform and Methanol.[3] Pharmaffiliates notes a similar appearance and recommends storage at 2-8°C in an amber vial under an inert atmosphere.[4]
Procurement Workflow
The process of procuring a specialized chemical like this compound involves several key stages, from initial supplier identification to post-delivery verification. The following diagram illustrates a typical workflow for researchers.
Caption: Logical workflow for sourcing and procuring this compound.
Conclusion
The availability of this compound from several commercial suppliers provides researchers with options to source this critical reagent. When selecting a supplier, it is imperative to consider not only the cost but also the purity of the compound, the available pack sizes, and the comprehensiveness of the accompanying analytical data. Following a structured procurement process, as outlined above, will help ensure that the acquired material meets the stringent requirements for research and development applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (>85%) | LGC Standards [lgcstandards.com]
- 3. usbio.net [usbio.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. BioOrganics [bioorganics.biz]
- 6. This compound (>85%) | LGC Standards [lgcstandards.com]
- 7. This compound (>85%) | CymitQuimica [cymitquimica.com]
- 8. 25 Desacetyl Rifampicin | CAS No- 16783-99-6 | Simson Pharma Limited [simsonpharma.com]
- 9. 25-Desacetyl Rifampicin [sincopharmachem.com]
- 10. allmpus.com [allmpus.com]
- 11. 25-Desacetyl Rifampicin | 16783-99-6 [chemicea.com]
Technical Guide: 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 25-Desacetyl Rifampicin-d3, a crucial labeled internal standard for the quantification of 25-Desacetyl Rifampicin (B610482), the primary active metabolite of the antibiotic Rifampicin. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its use in bioanalytical methods, and describes the metabolic pathway of its parent compound.
Core Data Presentation
The following tables summarize the key quantitative and identifying information for this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | 25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin |
| CAS Number | 2714485-01-3 |
| Unlabeled CAS Number | 16783-99-6[1][2] |
| Synonyms | 25-Deacetylrifampicin-d3, 25-Desacetylrifampin-d3, Desacetylrifampicin-d3[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄₁H₅₃D₃N₄O₁₁[1][3] |
| Molecular Weight | 783.92 g/mol [1][3] |
| Appearance | Reddish-orange to Brown-orange Solid[1] |
| Purity | >85% to >98% (Varies by supplier) |
| Solubility | Soluble in Chloroform and Methanol[3] |
| Storage Conditions | 2-8°C, in an amber vial, under an inert atmosphere[1] |
Metabolic Pathway of Rifampicin
Rifampicin is primarily metabolized in the liver to its active metabolite, 25-Desacetyl Rifampicin. This biotransformation is a deacetylation reaction catalyzed predominantly by the microsomal serine esterase, arylacetamide deacetylase (AADAC).[4][5][6][7][8] Some evidence also suggests the involvement of carboxylesterase 2 (CES2) in this metabolic step.[9] The resulting metabolite retains partial antimicrobial activity.
Experimental Protocols
This compound is an ideal internal standard for the quantification of 25-Desacetyl Rifampicin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established methods for the analysis of Rifampicin and its metabolites.[10][11][12][13]
Objective
To quantify the concentration of 25-Desacetyl Rifampicin in human plasma using a validated LC-MS/MS method with this compound as an internal standard.
Materials and Reagents
-
25-Desacetyl Rifampicin analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and standards to room temperature.
-
Spike 100 µL of blank plasma with the appropriate concentration of 25-Desacetyl Rifampicin for calibration standards and quality control (QC) samples.
-
Add 10 µL of the this compound internal standard working solution to all samples, calibrators, and QCs.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
25-Desacetyl Rifampicin: To be optimized, e.g., precursor ion [M+H]⁺ to a specific product ion.
-
This compound (IS): To be optimized, e.g., precursor ion [M+H]⁺ to a specific product ion (with a +3 Da shift from the unlabeled analyte).
-
Data Analysis
The concentration of 25-Desacetyl Rifampicin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from the standards of known concentrations.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a bioanalytical study utilizing this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 25-Desacetyl Rifampicin | 16783-99-6 | SynZeal [synzeal.com]
- 3. usbio.net [usbio.net]
- 4. Human arylacetamide deacetylase is responsible for deacetylation of rifamycins: rifampicin, rifabutin, and rifapentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progress of arylacetamide deacetylase research in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A Population Pharmacokinetic Analysis Shows that Arylacetamide Deacetylase (AADAC) Gene Polymorphism and HIV Infection Affect the Exposure of Rifapentine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationship between CES2 genetic variations and rifampicin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 25-Desacetyl Rifampicin-d3, a key deuterated metabolite of the front-line anti-tuberculosis drug, Rifampicin (B610482). This document details its molecular characteristics, a representative analytical methodology for its quantification, and its place within the metabolic pathway of its parent compound.
Core Data Presentation
The following table summarizes the molecular weights and chemical formulas of this compound and related compounds. This quantitative data is essential for mass spectrometry-based analysis and metabolic studies.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C₄₁H₅₃D₃N₄O₁₁ | 783.92[1][2][3] |
| 25-Desacetyl Rifampicin | C₄₁H₅₆N₄O₁₁ | 780.9[4][5][6] |
| Rifampicin-d3 | C₄₃H₅₅D₃N₄O₁₂ | 825.96[1][7][8][9] |
| Rifampicin | C₄₃H₅₈N₄O₁₂ | 822.94[2][6][10][11] |
Metabolic Pathway of Rifampicin
Rifampicin undergoes metabolism in the liver, where it is deacetylated to form its primary and microbiologically active metabolite, 25-Desacetyl Rifampicin.[12][13] This biotransformation is a crucial aspect of its pharmacokinetic profile. The metabolic relationship is depicted in the following diagram.
Experimental Protocol: Quantification of this compound by LC-MS/MS
The following protocol outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Rifampicin and 25-Desacetyl Rifampicin in a biological matrix, such as plasma. This compound is an ideal internal standard for this assay due to its similar chemical properties and distinct mass.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 mm x 150 mm, 5 µm) is suitable for separation.[14]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., 2mM ammonium (B1175870) acetate) is typically employed.[15]
-
Flow Rate: A flow rate in the range of 0.2-1.0 mL/min is common.
-
Injection Volume: A small injection volume (e.g., 1-10 µL) is used.[14][16]
3. Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Example Transition for Rifampicin: m/z 823.4 → 791.4
-
Example Transition for 25-Desacetyl Rifampicin: The precursor ion would be approximately m/z 781.4.
-
Transition for this compound: The precursor ion would be approximately m/z 784.4.
-
-
Data Analysis: The concentration of 25-Desacetyl Rifampicin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
The following diagram illustrates the general workflow for this analytical method.
References
- 1. scbt.com [scbt.com]
- 2. thomassci.com [thomassci.com]
- 3. scbt.com [scbt.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Rifampicin | Rifamycin AMP | broad-spectrum antibiotic | TargetMol [targetmol.com]
- 7. Rifampicin-D3 | CAS 1262052-36-7 | LGC Standards [lgcstandards.com]
- 8. Rifampicin-D3 | CAS No- 1262052-36-7 | Simson Pharma Limited [simsonpharma.com]
- 9. xcessbio.com [xcessbio.com]
- 10. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. droracle.ai [droracle.ai]
- 13. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijper.org [ijper.org]
- 15. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Isotopic Purity of 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of 25-Desacetyl Rifampicin-d3, a deuterated analog of a primary metabolite of the antibiotic Rifampicin (B610482). Understanding the isotopic purity of this compound is critical for its application as an internal standard in pharmacokinetic and metabolic studies, ensuring the accuracy and reliability of analytical data.
Introduction to this compound
25-Desacetyl Rifampicin is the major active metabolite of Rifampicin, a potent antibiotic used in the treatment of tuberculosis and other bacterial infections. The deuterated form, this compound, serves as an invaluable tool in bioanalytical assays, particularly those employing mass spectrometry, by enabling precise quantification of the unlabeled metabolite in biological matrices. The stability of the deuterium (B1214612) labels and the overall isotopic enrichment are paramount for its function as an internal standard.
Quantitative Data on Isotopic Purity
The isotopic purity of a deuterated compound refers to the percentage of the molecule that contains the desired number of deuterium atoms. It is a critical parameter for ensuring the accuracy of quantitative bioanalytical methods. While specific batch-to-batch isotopic purity data for commercially available this compound can vary, typical specifications from suppliers provide a general indication of quality.
| Parameter | Typical Specification | Method of Determination |
| Chemical Purity | >95% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity (d3) | >98% (typical) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Unlabeled (d0) | <1% | Mass Spectrometry (MS) |
| Partially Labeled (d1, d2) | <1% | Mass Spectrometry (MS) |
Note: The data presented in this table is a summary of typical values found in the industry and should be confirmed with the specific supplier's certificate of analysis.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques. The two primary methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic distribution of a molecule.[2]
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Chromatographic Separation (Optional but Recommended): The sample is injected into a liquid chromatography (LC) system to separate the analyte from any potential impurities. A C18 reversed-phase column is often used for Rifampicin and its metabolites.[3][4]
-
Ionization: The eluent from the LC is directed to the mass spectrometer's ion source, typically using electrospray ionization (ESI).
-
Mass Analysis: The ionized molecules are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the intensity of each isotopic peak.
-
Data Analysis: The relative intensities of the peaks corresponding to the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) species are used to calculate the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and quantify isotopic enrichment.[5]
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a deuterated NMR solvent (e.g., chloroform-d, methanol-d4).[6] An internal standard with a known concentration may be added for quantitative analysis.
-
Data Acquisition: Both ¹H NMR and ²H NMR spectra are acquired.
-
¹H NMR Analysis: The proton NMR spectrum is used to identify the signals corresponding to the protons at the labeled positions. The reduction in the integral of these signals compared to the integrals of protons at unlabeled positions provides a measure of deuterium incorporation.
-
²H NMR Analysis: The deuterium NMR spectrum directly detects the deuterium atoms, and the signal integrals can be used to determine the relative abundance of deuterium at different sites.
-
Purity Calculation: The isotopic purity is calculated by comparing the integrals of the signals in the ¹H and ²H spectra.
Visualizations
Experimental Workflow for Isotopic Purity Determination
The following diagram illustrates the general workflow for determining the isotopic purity of this compound using LC-MS.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Determination of rifampicin and its main metabolite in plasma and urine in presence of pyrazinamide and isoniazid by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
The Symbiotic Relationship of Rifampicin and its Primary Metabolite, 25-Desacetyl Rifampicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rifampicin (B610482), a cornerstone in the treatment of tuberculosis, undergoes significant metabolism in the body, leading to the formation of its primary and microbiologically active metabolite, 25-Desacetyl Rifampicin. This technical guide provides an in-depth exploration of the intricate relationship between the parent drug and its metabolite, focusing on their comparative pharmacology, pharmacokinetics, and the analytical methodologies used for their characterization. Quantitative data are presented in structured tables for clear comparison, and detailed experimental protocols are provided. Furthermore, key processes are visualized using logical diagrams to facilitate a comprehensive understanding of their interplay.
Introduction
Rifampicin (also known as Rifampin) is a potent bactericidal antibiotic belonging to the rifamycin (B1679328) class.[1][2] Its primary mechanism of action involves the inhibition of DNA-dependent RNA polymerase in susceptible bacteria, thereby preventing transcription and protein synthesis.[3] A critical aspect of Rifampicin's pharmacology is its extensive metabolism in the liver, which results in the formation of 25-Desacetyl Rifampicin (25-dRIF).[3][4][5] This metabolite is not an inert byproduct; it possesses its own antimicrobial activity and contributes to the overall therapeutic effect of Rifampicin.[2][3][5][6] Understanding the dynamic relationship between Rifampicin and 25-Desacetyl Rifampicin is paramount for optimizing therapeutic regimens, managing drug-drug interactions, and developing new antitubercular agents.
Biochemical Transformation and Metabolic Pathway
Rifampicin is primarily metabolized in the liver through a deacetylation process to form 25-Desacetyl Rifampicin.[3][4] This biotransformation is catalyzed by esterases, with arylacetamide deacetylase suggested as a key enzyme involved.[3] Following its formation, 25-Desacetyl Rifampicin undergoes enterohepatic circulation, similar to the parent drug.[3][7] However, the deacetylation process increases the polarity of the molecule, which in turn reduces its intestinal reabsorption and facilitates its elimination, primarily through the bile.[3][5]
References
- 1. Rifampicin-Mediated Metabolic Changes in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of rifampicin, rifapentine and rifabutin in combination with their 25-deacetyl-metabolites against various Mycobacterium tuberculosis lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rifampicin – Pharmacokinetics [sepia2.unil.ch]
Methodological & Application
Application Notes and Protocols for the Use of 25-Desacetyl Rifampicin-d3 as an Internal Standard
Introduction
25-Desacetyl Rifampicin (B610482) is the primary active metabolite of Rifampicin, a potent antibiotic used in the treatment of tuberculosis and other mycobacterial infections.[1] Accurate quantification of Rifampicin and its metabolites in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability in sample preparation and matrix effects. 25-Desacetyl Rifampicin-d3 is a deuterated analog of 25-Desacetyl Rifampicin, designed to serve as an ideal internal standard for its quantification.[2][3] This document provides detailed application notes and protocols for the use of this compound in bioanalytical methods.
Principle of Use
In LC-MS/MS analysis, a known amount of the internal standard (this compound) is added to the biological sample (e.g., plasma, urine) before sample preparation. The internal standard co-elutes with the analyte (25-Desacetyl Rifampicin) during chromatographic separation and is detected by the mass spectrometer. Since the internal standard has a slightly higher mass due to the deuterium (B1214612) labeling, it can be distinguished from the analyte. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of the analyte in the sample, thereby compensating for any losses during sample processing or fluctuations in instrument response.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of Rifampicin and its metabolites using LC-MS/MS with deuterated internal standards. These values can serve as a starting point for method development using this compound.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Rifampicin | Rifampicin-d8 | 823.6 | 791.5 | ~1.1[4] |
| 25-Desacetyl Rifampicin | 25-Desacetyl Rifampicin-d8 | 749.5 | 95.1 | Not Specified |
| Rifapentine | Rifampicin-d3 | Not Specified | Not Specified | ~2.45[5] |
| 25-O-desacetyl rifapentine | Rifampicin-d3 | Not Specified | Not Specified | ~1.77[5] |
Note: The precursor and product ions for this compound should be determined experimentally but are expected to be shifted by +3 Da from the unlabeled compound.
Table 2: Method Validation Parameters
| Parameter | Rifampicin | 25-Desacetyl Rifampicin |
| Linearity Range | 5 - 40,000 µg/L[4] | 2 - 10 µg/mL (in urine)[6] |
| Lower Limit of Quantification (LLOQ) | 5 µg/L[4] | 1.7 µg/mL (in urine)[6] |
| Accuracy (% Recovery) | 92.5 - 94.0%[7] | 80.9 - 111.1% (in urine)[6] |
| Precision (%RSD) | <7% (intra-day), <8% (inter-day)[7] | 0 - 3.18%[6] |
Experimental Protocols
The following are detailed protocols for sample preparation and LC-MS/MS analysis. These are generalized methods and should be optimized and validated for specific laboratory conditions and matrices.
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is adapted from methods for the analysis of Rifampicin and its metabolites in human plasma.[4][7]
Materials:
-
Human plasma samples
-
This compound internal standard stock solution (e.g., 1 mg/mL in methanol)
-
Working internal standard solution (diluted from stock in methanol)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Methanol (MeOH)
-
Centrifuge
-
Autosampler vials
Procedure:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the working internal standard solution of this compound.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for chromatographic separation and mass spectrometric detection.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is suitable.[4]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
Start with 95% A, hold for 0.5 min.
-
Linearly decrease A to 5% over 2.5 min.
-
Hold at 5% A for 1 min.
-
Return to 95% A and re-equilibrate for 1 min.
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 4500 V
-
Capillary Temperature: 275°C[7]
-
MRM Transitions:
-
25-Desacetyl Rifampicin: Determine the exact m/z for the precursor and product ions. A likely transition is based on the literature for a similar compound (e.g., 749.5 -> 95.1).[8]
-
This compound: Determine experimentally. The precursor ion should be approximately 3 Da higher than the unlabeled analyte.
-
-
Collision Gas: Argon
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of 25-Desacetyl Rifampicin.
Logical Relationship for Quantification
Caption: Logic for internal standard-based quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. usbio.net [usbio.net]
- 4. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Rifampicin in Human Plasma by LC-MS/MS using 25-Desacetyl Rifampicin-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Rifampicin (B610482) is a potent, broad-spectrum antibiotic and a cornerstone in the treatment of tuberculosis.[1][2] Accurate and reliable quantification of Rifampicin in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies, ensuring optimal dosing and minimizing the risk of toxicity or the development of drug resistance.[2] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Rifampicin in human plasma. The method employs a stable isotope-labeled internal standard, 25-Desacetyl Rifampicin-d3, to ensure high accuracy and precision. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.
Experimental
Materials and Reagents
-
Analytes and Internal Standard: Rifampicin (≥97.0% purity), this compound (IS, >85% purity)[3]
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Additives: Formic acid (LC-MS grade), Ammonium formate (B1220265) (LC-MS grade)
-
Biological Matrix: Drug-free human plasma (K2EDTA as anticoagulant)
Instrumentation
-
LC System: Agilent 1290 Infinity liquid chromatograph or equivalent[2]
-
MS System: Agilent 6460 Triple Quadrupole mass spectrometer or equivalent, equipped with a Jetstream electrospray ionization (ESI) source[2]
-
Analytical Column: Kinetex C18 column (50 × 2.1 mm, 2.6 μm) or equivalent[2]
Standard and Sample Preparation
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Rifampicin in methanol.
-
Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.
-
Store stock solutions at -20°C in the dark.[4]
Working Solutions:
-
Serially dilute the Rifampicin stock solution with 50:50 (v/v) methanol/water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Prepare a working IS solution of 2.5 mg/L by diluting the IS stock solution with acetonitrile.[2]
Calibration Standards and Quality Control Samples:
-
Spike drug-free human plasma with the Rifampicin working solutions to prepare calibration standards at concentrations ranging from 5 to 40,000 µg/L.[2]
-
Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 15, 1500, and 30,000 µg/L).
Sample Preparation Protocol:
-
To a 100 µL aliquot of plasma sample (standard, QC, or unknown), add 300 µL of ice-cold acetonitrile containing the internal standard (2.5 mg/L this compound).[2]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[2][4]
-
Centrifuge the samples at 16,200 x g for 10 minutes.[4]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Condition |
| Column | Kinetex C18 (50 × 2.1 mm, 2.6 μm)[2] |
| Mobile Phase A | 0.1% Formic acid in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 0.5 mL/min |
| Gradient | 30% B to 95% B over 1.5 min, hold at 95% B for 0.2 min, return to 30% B over 0.2 min, and re-equilibrate for 0.5 min.[2] |
| Injection Volume | 1 µL[2] |
| Column Temperature | 50°C[2] |
| Autosampler Temp. | 4°C |
| Total Run Time | 2.4 min[2] |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Gas Temperature | 275°C[2] |
| Gas Flow | 5 L/min[2] |
| Nebulizer Pressure | 310 kPa[2] |
| Sheath Gas Temp. | 400°C[2] |
| Sheath Gas Flow | 11 L/min[2] |
| Capillary Voltage | 4000 V[2] |
| Fragmentor Voltage | 80 V[2] |
| MRM Transitions | Rifampicin: 823.4 → 163.1 (Quantifier), 823.4 → 107.1 (Qualifier)[2] This compound (IS): 783.9 → (To be optimized, a common fragment for desacetyl rifampicin is 95.1) |
| Collision Energy | Rifampicin: 41 eV (Quantifier), 61 eV (Qualifier)[2] This compound (IS): To be optimized |
Results and Discussion
The described LC-MS/MS method provides excellent sensitivity and a wide dynamic range for the quantification of Rifampicin in human plasma. The use of a stable isotope-labeled internal standard, this compound, which is a metabolite of Rifampicin, helps to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.
Quantitative Data Summary
The following table summarizes the performance characteristics of a representative LC-MS/MS method for Rifampicin quantification.
| Parameter | Result |
| Linearity Range | 5 - 40,000 µg/L[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Lower Limit of Quantification (LLOQ) | 5 µg/L[2] |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 7% |
| Accuracy (%Bias) | Within ±10% |
| Recovery | > 90%[2] |
Experimental Workflow
Caption: LC-MS/MS workflow for Rifampicin quantification.
Conclusion
This application note provides a detailed protocol for a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Rifampicin in human plasma using this compound as an internal standard. The simple sample preparation and short analytical run time make this method suitable for high-throughput analysis in clinical and research settings. The excellent performance characteristics demonstrate its utility for therapeutic drug monitoring and pharmacokinetic studies of Rifampicin.
References
- 1. ijper.org [ijper.org]
- 2. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (>85%) | LGC Standards [lgcstandards.com]
- 4. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Analysis of Rifampicin and its Metabolite 25-Desacetyl Rifampicin using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the simultaneous quantification of the antibiotic Rifampicin and its primary active metabolite, 25-Desacetyl Rifampicin. To ensure high accuracy and precision, this method incorporates 25-Desacetyl Rifampicin-d3 as an internal standard. The protocol is designed for the analysis of bulk pharmaceutical ingredients and can be adapted for various research and quality control applications.
Principle
This method utilizes reversed-phase HPLC to separate Rifampicin, 25-Desacetyl Rifampicin, and the internal standard, this compound. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of water and methanol (B129727). Detection and quantification are performed by monitoring the UV absorbance at 254 nm, a wavelength at which all three compounds exhibit significant absorbance. The use of a stable isotope-labeled internal standard, which co-elutes closely with the analyte of interest, compensates for potential variations in sample preparation and injection volume, leading to improved analytical precision and accuracy.
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
HPLC vials with inserts.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
-
Chemicals and Reagents:
-
Rifampicin reference standard.
-
25-Desacetyl Rifampicin reference standard.
-
This compound (internal standard).
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Potassium dihydrogen phosphate (B84403) (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (Water): HPLC grade water.
-
Mobile Phase B (Methanol): HPLC grade methanol.
-
Diluent: A mixture of water and methanol (50:50, v/v) is recommended.
-
Standard Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Rifampicin reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Accurately weigh approximately 10 mg of 25-Desacetyl Rifampicin reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
-
Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound and transfer to a 1 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by appropriate serial dilutions of the stock solutions with the diluent to cover the desired concentration range for the calibration curve. A typical range would be 1-200 µg/mL for both Rifampicin and 25-Desacetyl Rifampicin.
-
Spike each working standard solution with a fixed concentration of the internal standard (e.g., 20 µg/mL of this compound).
-
Sample Preparation
-
Bulk Drug Substance:
-
Accurately weigh an appropriate amount of the Rifampicin bulk drug substance.
-
Dissolve the weighed sample in the diluent in a volumetric flask to achieve a theoretical concentration within the calibration range.
-
Spike the solution with the same fixed concentration of the internal standard as used in the working standard solutions.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Phenomenex Luna C18, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: WaterB: Methanol |
| Gradient Elution | Time (min) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 27°C |
| Detection | UV at 254 nm |
| Injection Volume | 15 µL |
| Run Time | 15 minutes |
Data Presentation
System Suitability
| Parameter | Acceptance Criteria | Typical Performance |
| Tailing Factor (T) | ≤ 2.0 | ~1.2 |
| Theoretical Plates (N) | ≥ 2000 | > 3000 |
| Resolution (Rs) | ≥ 2.0 | > 2.5 |
Method Validation Summary
| Validation Parameter | Rifampicin | 25-Desacetyl Rifampicin |
| Linearity Range (µg/mL) | 1 - 200 | 1 - 200 |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.995 |
| Limit of Detection (LOD) (µg/mL) | ~5.86 µM (~4.8 µg/mL)[1] | ~7.78 µM (~6.2 µg/mL)[1] |
| Limit of Quantification (LOQ) (µg/mL) | ~17.75 µM (~14.6 µg/mL)[1] | ~23.57 µM (~18.9 µg/mL)[1] |
| Precision (%RSD) | Intraday: < 2%Interday: < 3% | Intraday: < 2%Interday: < 3% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Retention Time (min) | ~7.70[1] | ~8.25[1] |
Visualizations
Caption: Experimental workflow for HPLC-UV analysis.
Conclusion
The described HPLC-UV method provides a reliable and robust approach for the simultaneous quantification of Rifampicin and its metabolite, 25-Desacetyl Rifampicin. The incorporation of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method suitable for routine quality control, stability studies, and various research applications in the pharmaceutical industry. The provided protocol and validation parameters serve as a comprehensive guide for the implementation of this analytical procedure.
References
Application Note and Protocol for the Quantification of 25-Desacetyl Rifampicin in Plasma using 25-Desacetyl Rifampicin-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Rifampicin (B610482) is a cornerstone antibiotic in the treatment of tuberculosis. Its major and active metabolite, 25-Desacetyl Rifampicin, requires accurate quantification in plasma for pharmacokinetic and therapeutic drug monitoring studies. This document outlines a detailed protocol for the determination of 25-Desacetyl Rifampicin in plasma samples using a stable isotope-labeled internal standard, 25-Desacetyl Rifampicin-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.
Experimental Protocols
1. Materials and Reagents
-
25-Desacetyl Rifampicin (analyte)
-
This compound (internal standard, IS)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
2. Preparation of Standard and Quality Control Solutions Primary stock solutions of 25-Desacetyl Rifampicin and this compound should be prepared in methanol at a concentration of 1 mg/mL. These stock solutions are then used to prepare working solutions by serial dilution in a mixture of methanol and water (1:1 v/v).
-
Calibration Standards (CS): A series of working solutions of 25-Desacetyl Rifampicin are spiked into blank human plasma to create calibration standards at concentrations ranging from approximately 70 to 3400 ng/mL.[1]
-
Quality Control (QC) Samples: QC samples are prepared independently at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.
-
Internal Standard (IS) Working Solution: A working solution of this compound is prepared at a suitable concentration (e.g., 250 ng/mL) in an organic solvent like a 50/50 mixture of acetonitrile and methanol.[2]
3. Sample Preparation (Protein Precipitation) Protein precipitation is a rapid and effective method for extracting the analyte and internal standard from plasma samples.
-
Thaw frozen plasma samples (patient samples, CS, and QC) at room temperature.
-
To a 100 µL aliquot of each plasma sample in a microcentrifuge tube, add 300 µL of the IS working solution (containing this compound in acetonitrile/methanol).[2]
-
Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 16,200 x g) for 25 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis A reverse-phase C18 column is typically used for the chromatographic separation of 25-Desacetyl Rifampicin and its deuterated internal standard.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Hypersil-Hypurity C18, 150 mm × 2.1 mm, 5 µm) is a suitable choice.[2]
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 to 0.6 mL/min.
-
Injection Volume: A small injection volume (e.g., 5 µL) is used.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is effective for the analysis of rifampicin and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor-to-product ion transitions for 25-Desacetyl Rifampicin and its deuterated internal standard should be optimized. For example, a potential transition for 25-Desacetyl Rifampicin is m/z 749.5 > 95.1, and for the d8-labeled version, it is m/z 757.5 > 95.[3] The specific transition for the d3 variant will need to be determined.
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for Analysis
| Parameter | Setting |
| LC System | |
| Column | C18 Reverse-Phase (e.g., 150 mm x 2.1 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | e.g., m/z 749.5 → 95.1 (to be optimized)[3] |
| MRM Transition (IS) | To be determined based on precursor ion of this compound |
| Collision Energy | To be optimized for each transition |
Table 2: Example Calibration Curve and QC Sample Concentrations
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 70[1] |
| Calibration Standard 2 | 150 |
| Calibration Standard 3 | 300 |
| Calibration Standard 4 | 750 |
| Calibration Standard 5 | 1500 |
| Calibration Standard 6 | 3000 |
| Calibration Standard 7 | 3379[1] |
| Low QC (LQC) | 200 |
| Medium QC (MQC) | 1000 |
| High QC (HQC) | 2500 |
Mandatory Visualization
Caption: Workflow for the analysis of 25-Desacetyl Rifampicin in plasma.
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of the analyte and IS.
-
Linearity and Range: Determined by a calibration curve with at least six non-zero standards.
-
Accuracy and Precision: Evaluated by analyzing QC samples at multiple concentration levels on different days.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and IS should be investigated.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) should be assessed.
Conclusion This protocol provides a robust and reliable method for the quantitative analysis of 25-Desacetyl Rifampicin in plasma using this compound as an internal standard. The use of LC-MS/MS with a stable isotope-labeled internal standard ensures high sensitivity, specificity, and accuracy, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 25-Desacetyl Rifampicin in Human Plasma using a Labeled Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 25-Desacetyl Rifampicin in human plasma. The method utilizes a stable isotope-labeled internal standard, 25-Desacetyl Rifampicin-d8, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, making it suitable for high-throughput analysis. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of Rifampicin.
Introduction
Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis. Its major and microbiologically active metabolite is 25-Desacetyl Rifampicin.[1] Accurate quantification of this metabolite is crucial for understanding the overall pharmacological profile of Rifampicin, including its efficacy and potential for drug-drug interactions. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.
Experimental
Materials and Reagents
-
25-Desacetyl Rifampicin reference standard
-
25-Desacetyl Rifampicin-d8 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (K2EDTA)
Standard and Internal Standard Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 25-Desacetyl Rifampicin and 25-Desacetyl Rifampicin-d8 in methanol to prepare individual 1 mg/mL stock solutions.
Working Standard Solutions:
-
Prepare serial dilutions of the 25-Desacetyl Rifampicin stock solution with 50:50 (v/v) methanol:water to create a series of working standard solutions for the calibration curve.
Internal Standard Working Solution (100 ng/mL):
-
Dilute the 25-Desacetyl Rifampicin-d8 stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation Protocol
A protein precipitation method is used for the extraction of 25-Desacetyl Rifampicin from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of the internal standard working solution (100 ng/mL 25-Desacetyl Rifampicin-d8 in acetonitrile).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
dot
Caption: Workflow for plasma sample preparation.
LC-MS/MS Method
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 25-Desacetyl Rifampicin | 780.4 | 487.2 |
| 25-Desacetyl Rifampicin-d8 | 788.4 | 495.2 |
Note: The specific MRM transitions may require optimization based on the mass spectrometer used.
Quantitative Data Summary
The following tables summarize the typical quantitative performance of this method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| 25-Desacetyl Rifampicin | 1 - 1000 | Linear, 1/x weighting | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | < 15 | < 15 |
| Low | 3 | 2.95 | 98.3 | < 10 | < 10 |
| Mid | 100 | 101.2 | 101.2 | < 10 | < 10 |
| High | 800 | 792.0 | 99.0 | < 10 | < 10 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Rifampicin Metabolism and Disposition
Rifampicin undergoes metabolism in the liver, primarily through deacetylation to form 25-Desacetyl Rifampicin. This reaction is catalyzed by carboxylesterases (CES1 and CES2) and arylacetamide deacetylase (AADAC). The transport of Rifampicin into and out of hepatocytes is mediated by transporters such as the organic anion-transporting polypeptide 1B1 (OATP1B1, encoded by SLCO1B1) and P-glycoprotein (encoded by ABCB1).
dot
Caption: Metabolic pathway of Rifampicin.
Protocol for Synthesis of Labeled Internal Standard
Proposed Synthesis of 25-Desacetyl Rifampicin-d8:
The synthesis would likely involve the deacetylation of commercially available Rifampicin-d8.
-
Starting Material: Rifampicin-d8.
-
Reaction: Suspend Rifampicin-d8 in methanol.
-
Add a solution of sodium hydroxide (B78521) in water to the suspension.
-
Stir the reaction mixture at room temperature. The progress of the deacetylation can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., citric acid).
-
Extraction: Extract the product into an organic solvent such as chloroform.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol/ether) or by column chromatography.
-
Characterization: Confirm the identity and purity of the final product, 25-Desacetyl Rifampicin-d8, using techniques such as mass spectrometry (to confirm the mass and isotopic enrichment) and NMR spectroscopy.
dot
Caption: Proposed synthesis of the labeled standard.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of 25-Desacetyl Rifampicin in human plasma. The use of a stable isotope-labeled internal standard and a straightforward sample preparation protocol makes this method well-suited for pharmacokinetic and metabolic studies in a research setting. The provided protocols and data serve as a comprehensive guide for researchers in the field of drug development and pharmacology.
References
Application Notes: Pharmacokinetic Studies of Rifampicin using 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin (B610482) is a cornerstone antibiotic in the treatment of tuberculosis and other mycobacterial infections. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing toxicity. Rifampicin is primarily metabolized in the liver to its main active metabolite, 25-Desacetyl Rifampicin.[1][2] Accurate quantification of both Rifampicin and its metabolite is essential for comprehensive pharmacokinetic analysis. The use of a stable isotope-labeled internal standard, such as 25-Desacetyl Rifampicin-d3, is critical for correcting for matrix effects and variations in sample processing and instrument response in liquid chromatography-mass spectrometry (LC-MS/MS) assays, thereby ensuring the accuracy and precision of the results.[3]
These application notes provide a detailed overview of the methodologies and protocols for conducting pharmacokinetic studies of Rifampicin using this compound as an internal standard.
Pharmacokinetic Parameters
The pharmacokinetic profile of Rifampicin and its primary metabolite, 25-Desacetyl Rifampicin, has been characterized in healthy adult subjects. A summary of key pharmacokinetic parameters is presented in the table below. These values can vary based on factors such as dose, formulation, and patient population.
| Parameter | Rifampicin | 25-Desacetyl Rifampicin | Reference |
| Time to Peak Concentration (Tmax) | 2.2 hours | 3.8 hours | [4] |
| Apparent Clearance (CL/F) | 10.3 L/h (for a 70 kg adult) | 95.8 L/h (for a 70 kg adult) | [3][5] |
| Volume of Distribution (Vd) | 0.66 ± 0.14 L/kg (after a 300 mg IV dose) | - | [1] |
| Protein Binding | ~80% | - | [1] |
| Half-life (t1/2) | 2-5 hours (decreases with long-term therapy) | - | [1] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | 2.5 ng/mL | [3] |
Experimental Protocols
Biological Sample Collection and Handling
-
Sample Matrix: Human plasma is the most common matrix for pharmacokinetic studies of Rifampicin.
-
Collection: Blood samples should be collected in tubes containing an anticoagulant (e.g., heparin).[6]
-
Processing: Plasma should be separated by centrifugation and stored at -80°C until analysis to ensure stability.[6]
-
Sampling Timepoints: For a comprehensive pharmacokinetic profile, blood samples should be collected at predose and at multiple time points post-dose, for example: 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, 20, and 24 hours after drug administration.[7]
Sample Preparation: Protein Precipitation
This protocol is a common and efficient method for extracting Rifampicin and 25-Desacetyl Rifampicin from plasma samples.[8][9]
-
Thaw Samples: Thaw plasma samples on ice.
-
Aliquoting: Aliquot 20 µL of the plasma sample into a clean microcentrifuge tube.[3]
-
Internal Standard Spiking: Add a specific volume of the internal standard working solution (this compound in methanol) to each plasma sample.
-
Protein Precipitation: Add 300 µL of methanol (B129727) containing the internal standards (Rifampicin-d3 and this compound) to precipitate plasma proteins.[3]
-
Vortexing: Vortex the samples for 5 minutes to ensure thorough mixing and complete protein precipitation.[9]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical conditions for the analysis of Rifampicin and 25-Desacetyl Rifampicin. These may need to be optimized for specific instrumentation.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[3][8]
-
Chromatographic Column: A reverse-phase C18 column, such as a ZORBAX Aq-SB HPLC column, is suitable for separation.[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is commonly employed.[11][12]
-
Mass Spectrometry Conditions:
Visualizations
Metabolic Pathway of Rifampicin
Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical pharmacokinetic study of Rifampicin.
References
- 1. droracle.ai [droracle.ai]
- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation and Pharmacokinetics of Self-Assembled Rifampicin Nanoparticle Systems for Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. extranet.who.int [extranet.who.int]
- 8. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note and Protocol: Quantification of Rifampicin and its Metabolite 25-desacetylrifampicin using an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rifampicin (B610482) is a critical first-line antibiotic for the treatment of tuberculosis.[1] Monitoring its metabolic fate is crucial for understanding its efficacy and potential drug-drug interactions. Rifampicin is primarily metabolized in the liver to its active metabolite, 25-desacetylrifampicin.[2][3] This biotransformation is a key aspect of its pharmacokinetic profile. Furthermore, Rifampicin is a potent inducer of cytochrome P450 enzymes, particularly CYP3A4, which can significantly alter the metabolism of co-administered drugs.[4][5][6][7]
This application note provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Rifampicin and its major metabolite, 25-desacetylrifampicin, in biological matrices such as human plasma. The use of an isotopically labeled internal standard, Rifampicin-d8, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[8][9][10]
Metabolic Pathway of Rifampicin
Rifampicin undergoes deacetylation in the liver to form 25-desacetylrifampicin. This reaction is a primary route of its metabolism.
Caption: Metabolic conversion of Rifampicin to 25-desacetylrifampicin.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of Rifampicin and 25-desacetylrifampicin in a biological sample.
Caption: Workflow for Rifampicin and its metabolite analysis.
Experimental Protocols
Materials and Reagents
-
Rifampicin reference standard
-
25-desacetylrifampicin reference standard
-
Rifampicin-d8 (Internal Standard)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Ammonium formate
-
Human plasma (blank)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Rifampicin, 25-desacetylrifampicin, and Rifampicin-d8 in methanol.
-
Working Solutions: Prepare serial dilutions of the Rifampicin and 25-desacetylrifampicin stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Rifampicin-d8 stock solution in acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 100 µL of the internal standard working solution (Rifampicin-d8 in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC):
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 2.6 µm)[8] |
| Mobile Phase A | 0.1% Formic acid in water[8][10] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[10] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 95% A, decrease to 5% A over 2 min, hold for 1 min, then return to initial conditions. |
| Column Temp. | 40°C |
Tandem Mass Spectrometry (MS/MS):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Rifampicin | 823.6 | 791.5[10] |
| 25-desacetylrifampicin | 781.4 | 458.2 |
| Rifampicin-d8 | 831.6 | 799.6[10] |
Data Presentation
The performance of the LC-MS/MS method should be validated according to regulatory guidelines. Key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Rifampicin | 25-desacetylrifampicin |
| Linearity Range | 5 - 5000 ng/mL | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[8] | 5 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery | > 85%[11] | > 79%[11] |
| Matrix Effect | Minimal | Minimal |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Rifampicin and its primary metabolite, 25-desacetylrifampicin, in human plasma using LC-MS/MS with an internal standard. The method is sensitive, specific, and reliable, making it suitable for various applications in drug metabolism studies, therapeutic drug monitoring, and pharmacokinetic research. The use of a stable isotopically labeled internal standard ensures the accuracy and robustness of the results.
References
- 1. Rifampicin - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Comprehensive in vitro analysis evaluating the variable drug–drug interaction risk of rifampicin compared to rifabutin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling of Rifampicin-Induced CYP3A4 Activation Dynamics for the Prediction of Clinical Drug-Drug Interactions from In Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Influence of rifampicin on the expression and function of human intestinal cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of rifampicin and its main metabolite in plasma and urine in presence of pyrazinamide and isoniazid by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Throughput Bioanalytical Method for Rifampicin and its Major Metabolite, 25-Desacetyl Rifampicin, Using a Deuterated Internal Standard
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed application note and a comprehensive protocol for the development and validation of a robust and sensitive bioanalytical method for the simultaneous quantification of Rifampicin (B610482) and its primary active metabolite, 25-Desacetyl Rifampicin, in human plasma. This method employs a stable isotope-labeled internal standard, 25-Desacetyl Rifampicin-d3, to ensure high accuracy and precision. The protocol outlines a straightforward protein precipitation extraction procedure followed by a rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis. This method is suitable for high-throughput applications in clinical pharmacokinetics, drug-drug interaction studies, and therapeutic drug monitoring.
Introduction
Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis and other bacterial infections.[1][2] It is a potent inducer of various drug-metabolizing enzymes and transporters, leading to a high potential for drug-drug interactions.[3] Accurate monitoring of Rifampicin and its active metabolite, 25-Desacetyl Rifampicin, is crucial for optimizing therapeutic outcomes and ensuring patient safety.[1][4][5] Bioanalytical methods for the quantification of these compounds in biological matrices are therefore essential. This application note describes a highly selective and sensitive UPLC-MS/MS method utilizing this compound as an internal standard for the precise quantification of both Rifampicin and its metabolite.
Metabolic Pathway of Rifampicin
Rifampicin is primarily metabolized in the liver via deacetylation to form 25-Desacetyl Rifampicin.[1][4] This metabolite retains partial antimicrobial activity.[1] The metabolic conversion is a key aspect of Rifampicin's pharmacokinetic profile.
Caption: Metabolic pathway of Rifampicin to 25-Desacetyl Rifampicin.
Experimental Protocol
Materials and Reagents
-
Rifampicin reference standard
-
25-Desacetyl Rifampicin reference standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)[6][7]
-
Methanol (B129727) (HPLC grade)[8][9]
-
Ammonium acetate (B1210297) (LC-MS grade)[6][10]
-
Human plasma (K2EDTA as anticoagulant)[7]
-
Ultrapure water
Instrumentation
-
UPLC System (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem Mass Spectrometer (e.g., Sciex Triple Quadrupole or equivalent)
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[2]
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rifampicin, 25-Desacetyl Rifampicin, and this compound in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Rifampicin and 25-Desacetyl Rifampicin stock solutions in 50:50 acetonitrile/water to create a series of working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 acetonitrile/water to achieve a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
To 50 µL of plasma in each tube, add 10 µL of the IS working solution (100 ng/mL of this compound). For the blank sample, add 10 µL of 50:50 acetonitrile/water instead.
-
For calibration and QC samples, spike with the appropriate working standard solutions.
-
Add 150 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[6][7]
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Method Workflow
Caption: Experimental workflow for the bioanalysis of Rifampicin.
UPLC and Mass Spectrometry Conditions
UPLC Conditions
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C[7] |
| Desolvation Temperature | 500°C[7] |
| Capillary Voltage | 3.0 kV |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rifampicin | 823.4 | 791.4 | 25 |
| 25-Desacetyl Rifampicin | 781.4 | 749.4 | 22 |
| This compound (IS) | 784.4 | 752.4 | 22 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation and Validation
The method should be validated according to the US FDA and/or EMA guidelines for bioanalytical method validation.[8]
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD) | Accuracy (%) | Precision (%CV) |
| LLOQ (e.g., 5) | ... | ... | ... |
| Low (e.g., 15) | ... | ... | ... |
| Mid 1 (e.g., 150) | ... | ... | ... |
| Mid 2 (e.g., 1500) | ... | ... | ... |
| High (e.g., 15000) | ... | ... | ... |
| ULOQ (e.g., 20000) | ... | ... | ... |
Accuracy and Precision
Intra- and inter-day accuracy and precision should be assessed by analyzing QC samples at four concentration levels (LLOQ, Low, Mid, and High) in multiple replicates.
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |
| LLOQ | 5 | ... | ... | ... | ... |
| Low | 15 | ... | ... | ... | ... |
| Mid | 750 | ... | ... | ... | ... |
| High | 15000 | ... | ... | ... | ... |
Matrix Effect and Recovery
The matrix effect and recovery of the analytes and internal standard should be evaluated to ensure that the ionization is not suppressed or enhanced by endogenous components of the plasma.
| QC Level | Analyte | Recovery (%) | Matrix Effect (%) |
| Low | Rifampicin | ... | ... |
| 25-Desacetyl Rifampicin | ... | ... | |
| High | Rifampicin | ... | ... |
| 25-Desacetyl Rifampicin | ... | ... |
Conclusion
The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of Rifampicin and its major metabolite, 25-Desacetyl Rifampicin, in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and mitigates potential variability during sample preparation and analysis. This method is well-suited for high-throughput bioanalysis in support of clinical and pharmacological research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rifampicin - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
Application Note: Quantitative Analysis of Rifampicin in Human Urine using 25-Desacetyl Rifampicin-d3 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rifampicin is a critical first-line antibiotic for the treatment of tuberculosis. Monitoring its concentration in urine is essential for therapeutic drug monitoring and pharmacokinetic studies, providing insights into drug excretion and patient adherence. The primary metabolite of Rifampicin is 25-Desacetyl Rifampicin. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rifampicin in human urine. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, 25-Desacetyl Rifampicin-d3, is employed to compensate for matrix effects and variations during sample preparation. The use of a deuterated internal standard is a reliable strategy for achieving accurate quantification in complex biological matrices like urine.[1]
Principle of the Method
This method utilizes Liquid Chromatography (LC) to separate Rifampicin and its deuterated internal standard, this compound, from other components in the urine matrix. Following separation, Tandem Mass Spectrometry (MS/MS) is used for detection and quantification. A known concentration of the internal standard is added to each urine sample before processing. Since the internal standard has nearly identical chemical and physical properties to the analyte, it experiences similar effects during sample preparation and analysis.[1] By measuring the ratio of the analyte's response to the internal standard's response, accurate quantification can be achieved, effectively normalizing for any variations.[1]
Experimental Protocols
Materials and Reagents
-
Rifampicin analytical standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Rifampicin and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare working standard solutions of Rifampicin by serial dilution of the stock solution with a methanol/water (50:50, v/v) mixture to create calibration standards.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.
-
-
Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank human urine with the Rifampicin working standard solutions to achieve final concentrations covering the desired analytical range (e.g., 0.1 to 20 µg/mL).[5]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature and vortex for 15 seconds.
-
Centrifuge at 4000 x g for 10 minutes to pellet any precipitates.[1]
-
To 500 µL of the urine supernatant, add 20 µL of the 1 µg/mL this compound internal standard working solution and vortex.
-
Add 2.0 mL of deionized water containing 0.1% formic acid and vortex.[1]
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Ensure the cartridge does not go dry.[1]
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.[1]
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Dry the cartridge under full vacuum for 5 minutes.[1]
-
-
Elution:
-
Elute the analytes with 2 x 1.5 mL of methanol into a clean collection tube.[1]
-
-
Evaporation and Reconstitution:
LC-MS/MS Conditions
-
Liquid Chromatography (LC) System: UHPLC system
-
Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% Formic Acid[5]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[5]
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode[5][6]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C[1]
-
Desolvation Temperature: 500°C[1]
-
Capillary Voltage: 3.0 kV[1]
Data Presentation
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rifampicin (Quantifier) | 823.4 | 163.1 | 41 |
| Rifampicin (Qualifier) | 823.4 | 107.1 | 61 |
| This compound (IS) | 783.9 | User Defined | User Defined |
Note: The product ion and collision energy for this compound need to be determined by direct infusion and optimization on the specific mass spectrometer being used.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range (µg/mL) | 0.1 - 20 |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Recovery | > 85% |
This data is representative and should be confirmed during in-house validation.[5][7][8]
Visualizations
Caption: Experimental workflow for the quantification of Rifampicin in urine.
Caption: The role of the internal standard in achieving accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (>85%) | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. usbio.net [usbio.net]
- 5. mdpi.com [mdpi.com]
- 6. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Therapeutic Drug Monitoring of Rifampicin: Utilizing an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic Drug Monitoring (TDM) is a critical practice for optimizing the treatment of tuberculosis, particularly with a cornerstone drug like Rifampicin. Due to significant inter-individual pharmacokinetic variability, standard dosing may lead to sub-therapeutic levels, increasing the risk of treatment failure and drug resistance, or toxic concentrations, leading to adverse effects. The use of an internal standard in analytical methods for TDM is paramount to ensure the accuracy and precision of drug quantification by correcting for variations during sample preparation and analysis.
This document provides detailed application notes and protocols for the therapeutic drug monitoring of Rifampicin using various internal standards with High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Characteristics of an Ideal Internal Standard
An ideal internal standard should mimic the analyte of interest (Rifampicin) throughout the analytical process. Key characteristics include:
-
Structural Similarity: The internal standard should be structurally similar to Rifampicin to ensure comparable extraction efficiency and chromatographic behavior.
-
Co-elution (or close elution): It should elute close to Rifampicin without co-eluting with it or other endogenous compounds.
-
Stability: It must be stable throughout the sample preparation and analysis.
-
No Endogenous Presence: The internal standard should not be naturally present in the biological matrix being analyzed.
-
Distinct Mass Spectrometric Fragmentation: For LC-MS/MS, the internal standard and its fragments should have different mass-to-charge ratios (m/z) from Rifampicin.
-
Availability and Purity: The standard should be readily available in a highly pure form.
Stable isotope-labeled (SIL) internal standards, such as Rifampicin-D8, are considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte. However, structurally similar compounds like papaverine (B1678415) hydrochloride, rifapentine, cilostazol, and caffeine (B1668208) have also been successfully utilized.
Experimental Workflow for Rifampicin TDM
The general workflow for the therapeutic drug monitoring of Rifampicin involves several key steps from sample collection to final data analysis.
Caption: Experimental workflow for Rifampicin Therapeutic Drug Monitoring.
Rifampicin Metabolism
Rifampicin is primarily metabolized in the liver to its active metabolite, 25-desacetylrifampicin. Understanding this pathway is crucial for interpreting TDM results, as the metabolite also possesses antimicrobial activity.
Caption: Metabolic pathway of Rifampicin to 25-desacetylrifampicin.
Data Presentation: Comparison of Internal Standards and Methods
The selection of an internal standard and analytical method depends on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. The following tables summarize quantitative data for various methods.
Table 1: HPLC-UV Methods for Rifampicin TDM
| Internal Standard | Column | Mobile Phase | Detection Wavelength (nm) | Linearity Range (µg/mL) | LLOQ (µg/mL) | Recovery (%) |
| Papaverine Hydrochloride | Kromasil C18 | Gradient of Ammonium acetate (B1210297) (20 mM, pH 4.0) and Acetonitrile (B52724) | 334 | 0.5 - 20 | 0.5 | 84.5 |
| Cilostazol | C18 | 50 mM Ammonium acetate (pH 5.0), Acetonitrile, Methanol (40:30:30, v/v/v) | Not Specified | 1.0 - 30 | 1.0 | Not Specified |
| Caffeine | Acquity UPLC HSS T3 C18 | Gradient of Methanol-Acetonitrile (1:1) and Water | 340 | 5 - 60 | 5 | Not Specified |
| Rifapentine | Not Specified | Not Specified | Not Specified | 0.1 - 40 | 0.1 | >90 |
Table 2: LC-MS/MS Methods for Rifampicin TDM
| Internal Standard | Column | Mobile Phase | MRM Transition (m/z) (Quantifier) | Linearity Range (µg/L) | LLOQ (µg/L) | Recovery (%) |
| Rifampicin-D8 | Kinetex C18 | Gradient of 0.1% Formic acid in Water and Acetonitrile | 823.4 → 163.1 | 5 - 40,000 | 5 | ~92 |
| Rifampicin-d3 | Kinetex Polar C18 | Gradient of 5mM Ammonium acetate with 0.1% Formic acid and Acetonitrile with 0.1% Formic acid | Not Specified | 0.1 - Not Specified (µg/mL) | 0.1 (µg/mL) | Not Specified |
Experimental Protocols
Protocol 1: HPLC-UV Method using Papaverine Hydrochloride as Internal Standard
1. Materials and Reagents
-
Rifampicin reference standard
-
Papaverine hydrochloride (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade)
-
Human plasma
2. Instrumentation
-
HPLC system with UV detector
-
Kromasil C18 column
3. Sample Preparation
-
To 200 µL of plasma, add 20 µL of papaverine hydrochloride internal standard solution (concentration to be optimized).
-
Perform solid-phase extraction (SPE) using a Strata-X-CW extraction cartridge.
-
Wash the cartridge with an appropriate solvent.
-
Elute the analytes with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
4. Chromatographic Conditions
-
Column: Kromasil C18
-
Mobile Phase: A gradient program with 20 mM Ammonium acetate (pH 4.0) and Acetonitrile.[1]
-
Flow Rate: To be optimized (typically 1.0 mL/min).
-
Detection Wavelength: 334 nm.[1]
-
Column Temperature: Ambient.
5. Calibration and Quality Control
-
Prepare calibration standards by spiking blank plasma with known concentrations of Rifampicin (e.g., 0.5, 1, 2.5, 5, 10, 20 µg/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process calibration standards and QC samples along with the unknown samples.
Protocol 2: LC-MS/MS Method using Rifampicin-D8 as Internal Standard
1. Materials and Reagents
-
Rifampicin reference standard
-
Rifampicin-D8 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Human plasma
2. Instrumentation
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Kinetex C18 column (50 x 2.1 mm, 2.6 µm)
3. Sample Preparation
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing Rifampicin-D8 internal standard (e.g., 2.5 mg/L).[2]
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm).[2]
-
Mobile Phase: A gradient program with 0.1% formic acid in water and acetonitrile.[2]
-
Flow Rate: To be optimized (e.g., 0.4 mL/min).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Collision Energy and other MS parameters: To be optimized for the specific instrument.
5. Calibration and Quality Control
-
Prepare calibration standards by spiking blank plasma with known concentrations of Rifampicin covering the expected clinical range (e.g., 5 to 40,000 µg/L).[2]
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).
-
Analyze the calibration curve and QC samples with each batch of patient samples to ensure the accuracy and precision of the results.
Conclusion
The selection of an appropriate internal standard and a validated analytical method are fundamental for reliable therapeutic drug monitoring of Rifampicin. The protocols and data presented herein provide a comprehensive guide for researchers and clinicians to establish robust TDM assays in their laboratories. The use of a stable isotope-labeled internal standard with LC-MS/MS is recommended for the highest accuracy and sensitivity, while HPLC-UV methods with structural analog internal standards offer a cost-effective alternative for routine clinical monitoring. Adherence to these detailed protocols will contribute to the optimization of Rifampicin therapy, thereby improving patient outcomes and minimizing the emergence of drug resistance.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape of 25-Desacetyl Rifampicin-d3 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor peak shape of 25-Desacetyl Rifampicin-d3 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guidance is designed to systematically identify and resolve the root cause of poor peak shape for this compound. We will address the most common issues, including peak tailing, peak fronting, and split peaks.
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, characterized by an asymmetric peak where the latter half is broader than the front, is a common issue.[1][2] It can lead to inaccurate integration and reduced sensitivity.
Primary Causes & Solutions for Peak Tailing:
-
Secondary Interactions: Strong interactions between your analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns, are a primary cause of tailing.[1][3][4]
-
Solution: Operate at a lower pH to ensure silanol groups are protonated, minimizing these secondary interactions.[4] The addition of a buffer, like ammonium (B1175870) formate (B1220265), to your mobile phase can also help by competitively interacting with the silanol groups.[3]
-
-
Column Contamination: Accumulation of contaminants on the column inlet or frit can create active sites for unwanted interactions.[1]
-
Solution: Implement a regular column flushing protocol. If the problem persists, consider replacing the guard column or the analytical column.
-
-
Inappropriate Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state of this compound and the surface chemistry of the column.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. Ensure your buffer concentration is sufficient (typically 5-10 mM) to maintain a stable pH.[5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[1][2]
-
Solution: Reduce the injection volume or dilute your sample.[6]
-
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[1][7]
-
Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to minimize dead volume.[8]
-
Q2: I am observing peak fronting for this compound. What could be the reason?
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but points to specific problems.[1]
Primary Causes & Solutions for Peak Fronting:
-
Column Overload: Injecting too high a concentration of your sample is a common cause of fronting.[9][10]
-
Solution: Dilute your sample or reduce the injection volume.[10]
-
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.[6][10]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[10]
-
-
Column Collapse or Void: A physical change or void in the column packing can lead to a distorted flow path and fronting peaks.[1][4][9]
Q3: My this compound peak is split or has a shoulder. What should I do?
Split or shouldered peaks can arise from several issues within the LC system.[1]
Primary Causes & Solutions for Split Peaks:
-
Partially Blocked Frit: Debris from the sample, mobile phase, or system components can partially block the column inlet frit, distorting the sample band.[5]
-
Solution: Reverse-flush the column (if the manufacturer allows). If this doesn't resolve the issue, the column may need to be replaced. Using an in-line filter can help prevent this problem.[6]
-
-
Injection Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the head of the column.[12]
-
Solution: Ensure your sample solvent is compatible with the mobile phase.
-
-
Column Void: A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[11]
-
Solution: This typically requires column replacement.
-
Summary of Troubleshooting Parameters
| Issue | Potential Cause | Recommended Action | Reference |
| Peak Tailing | Secondary Silanol Interactions | Lower mobile phase pH, add buffer (e.g., 10mM Ammonium Formate) | [1][3][4] |
| Column Contamination | Flush column, replace guard column | [1] | |
| Column Overload | Reduce injection volume or sample concentration | [1][2][6] | |
| Peak Fronting | Mass/Volume Overload | Dilute sample, decrease injection volume | [9][10] |
| Injection Solvent Mismatch | Dissolve sample in initial mobile phase | [6][10] | |
| Column Void/Collapse | Replace column, operate within manufacturer's limits | [1][4][9] | |
| Split Peak | Partially Blocked Frit | Reverse-flush column, use in-line filter | [5][6] |
| Injection Solvent Incompatibility | Ensure solvent miscibility with mobile phase | [12] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Mitigating Peak Tailing
This protocol describes the preparation of a mobile phase with a buffer to minimize secondary interactions with silanol groups.
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724) (ACN)
-
Formic acid (FA), LC-MS grade
-
Ammonium formate (AF), LC-MS grade
Procedure:
-
Mobile Phase A (Aqueous):
-
To approximately 900 mL of LC-MS grade water in a 1 L volumetric flask, add ammonium formate to a final concentration of 10 mM.
-
Add formic acid to achieve a final concentration of 0.1%.
-
Bring the volume to 1 L with LC-MS grade water and mix thoroughly.
-
Filter the mobile phase through a 0.22 µm filter.
-
-
Mobile Phase B (Organic):
-
Prepare a 0.1% formic acid solution in acetonitrile.
-
Filter the mobile phase through a 0.22 µm filter.
-
-
System Equilibration:
-
Equilibrate the LC column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
Protocol 2: Column Flushing to Address Contamination
This protocol provides a general procedure for flushing a C18 column to remove contaminants that may cause poor peak shape. Always consult the column manufacturer's instructions for specific recommendations.
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade isopropanol (B130326) (IPA)
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with 20 column volumes of your mobile phase without buffer (e.g., water/ACN).
-
Flush with 20 column volumes of 100% ACN.
-
Flush with 20 column volumes of 100% IPA.
-
Flush again with 20 column volumes of 100% ACN.
-
Re-equilibrate the column with your initial mobile phase conditions for at least 20 column volumes before use.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for poor peak shape.
Caption: Logical relationship of troubleshooting steps.
References
- 1. benchchem.com [benchchem.com]
- 2. mastelf.com [mastelf.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. support.waters.com [support.waters.com]
- 10. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phenomenex.blog [phenomenex.blog]
Technical Support Center: Ion Suppression Effects on 25-Desacetyl Rifampicin-d3
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter related to ion suppression effects on the 25-Desacetyl Rifampicin-d3 signal during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of an analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2] This phenomenon leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[2][3] It is a significant challenge because even with highly selective MS/MS methods, ion suppression can occur in the ion source before mass analysis.[3]
Q2: I'm using a deuterated internal standard (this compound). Isn't that supposed to correct for ion suppression?
A2: Deuterated internal standards are considered the "gold standard" for quantitative LC-MS/MS because they have nearly identical physicochemical properties to the analyte of interest (25-Desacetyl Rifampicin).[2] The core assumption is that the deuterated internal standard (d-IS) will co-elute with the analyte and experience the same degree of ion suppression.[2] By measuring the ratio of the analyte signal to the d-IS signal, variations due to ion suppression can be normalized.[2] However, this correction is only effective if the analyte and d-IS experience identical ion suppression.
Q3: Under what circumstances can this compound fail to compensate for ion suppression of 25-Desacetyl Rifampicin?
A3: Differential ion suppression can occur, where the analyte and the d-IS are affected differently by the matrix. This can happen due to:
-
Chromatographic Separation: Even a slight shift in retention time between 25-Desacetyl Rifampicin and its d3-labeled counterpart can expose them to different co-eluting matrix components, leading to varied suppression.[4]
-
Different Matrix Components: The specific molecules causing suppression at the retention time of the analyte might be different from those at the retention time of the d-IS.
-
Concentration-Dependent Effects: The concentration of the interfering species may vary across the elution profile, impacting the analyte and d-IS differently.
Q4: My this compound signal is unexpectedly low or variable. What are the first troubleshooting steps?
A4: If you observe a poor signal for your deuterated internal standard, consider the following:
-
Verify Co-elution: Overlay the chromatograms of 25-Desacetyl Rifampicin and this compound to ensure they are perfectly co-eluting.[4]
-
Assess Matrix Effects: Conduct a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[3][4]
-
Evaluate Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[5] Consider if your current method (e.g., protein precipitation) is sufficient to remove interfering matrix components like phospholipids.[6]
-
Check for Contamination: Matrix components can accumulate on the analytical column and in the ion source over time, leading to worsening ion suppression.[2]
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification of 25-Desacetyl Rifampicin
Possible Cause: Differential ion suppression between 25-Desacetyl Rifampicin and this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor precision and accuracy.
Issue 2: Gradual Decrease in this compound Signal Over a Run
Possible Cause: Accumulation of matrix components on the column or in the ion source.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Implement Column Washing | Incorporate a robust column wash step with a strong organic solvent at the end of each injection or periodically within the sequence to elute strongly retained matrix components.[2] |
| 2 | Clean the Ion Source | Perform regular maintenance and cleaning of the mass spectrometer's ion source according to the manufacturer's instructions.[2] |
| 3 | Use a Diverter Valve | If available, use a diverter valve to direct the flow to waste during the early and late parts of the chromatogram when highly polar or non-polar interferences may elute. |
| 4 | Evaluate Sample Preparation | Re-evaluate the sample preparation method to reduce the amount of matrix being injected. Solid-phase extraction (SPE) is generally more effective at removing interferences than protein precipitation.[2][7] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[3][4]
Methodology:
-
Prepare Infusion Solution: Create a solution of 25-Desacetyl Rifampicin and this compound in a suitable mobile phase at a concentration that gives a stable and moderate signal.
-
Setup: Use a T-junction to introduce a constant flow of the infusion solution into the LC flow path after the analytical column but before the mass spectrometer's ion source. A syringe pump is used to deliver the infusion solution at a low, constant flow rate (e.g., 10 µL/min).
-
Acquisition:
-
Begin infusing the standard solution and acquire data in MRM mode for both the analyte and the d-IS until a stable baseline signal is achieved.
-
Inject a blank, extracted sample matrix (e.g., plasma that has undergone your sample preparation procedure).
-
-
Data Analysis: Monitor the baseline signal for the analyte and d-IS. Any dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement. By comparing the retention time of your analyte with these regions, you can determine if matrix effects are a likely issue.[4]
Caption: Post-column infusion experimental setup.
Protocol 2: Evaluation of Matrix Effect
This protocol quantifies the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and d-IS into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike the analyte and d-IS into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and d-IS into the blank matrix before the extraction procedure.
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculation:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
-
Interpretation of Matrix Effect (%ME):
-
ME = 100%: No matrix effect.
-
ME < 100%: Ion suppression.
-
ME > 100%: Ion enhancement.
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of 25-Desacetyl Rifampicin. Note that specific values can vary depending on the exact method and matrix.
Table 1: Example LC-MS/MS Method Parameters for 25-Desacetyl Rifampicin
| Parameter | Typical Value/Condition | Reference |
| LC Column | Agilent® Poroshell 120 EC-C18 (4.6 mm × 50 mm, 2.7 µm) | [8] |
| Mobile Phase | Acetonitrile: Methanol: 0.1% Formic Acid (55:5:40, v/v/v) | [8] |
| Flow Rate | 450 µL/min | [8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [9] |
| MRM Transition | m/z 835.4 → 453.2 | [9] |
| Internal Standard | Rifampicin-d3 (m/z 827.4 → 151.2) | [9] |
Table 2: Representative Method Validation Results for 25-Desacetyl Rifampicin in Human Milk
| Parameter | Result | Reference |
| Linearity Range | 4.00 to 2000 ng/mL | [8] |
| Inter-day Accuracy | 96.4% to 106.3% | [8] |
| Inter-day Precision | 6.7% to 11.8% | [8] |
| Intra-day Accuracy | 96.4% to 106.3% | [8] |
| Intra-day Precision | 6.7% to 11.8% | [8] |
| Matrix Effects | No significant effects observed | [8] |
| Extraction Yield | 71.1% | [9] |
| Process Efficiency | 95.7% | [9] |
Disclaimer: This information is intended for research and professional use only. Experimental conditions and results may vary. Always refer to validated methods and instrument guidelines.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 8. researchgate.net [researchgate.net]
- 9. open.uct.ac.za [open.uct.ac.za]
Technical Support Center: Optimizing 25-Desacetyl Rifampicin-d3 Recovery from Serum
Welcome to the technical support center for the bioanalysis of 25-Desacetyl Rifampicin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of this compound from serum samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from serum?
A1: The three primary techniques for extracting this compound and related compounds from serum are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the desired level of cleanliness, sample throughput, and the specific requirements of the analytical method (e.g., LC-MS/MS).
Q2: Why is the recovery of my deuterated internal standard (this compound) low?
A2: Low recovery of a deuterated internal standard can stem from several factors. These include incomplete extraction from the serum matrix, degradation of the analyte during sample processing, or suboptimal chromatographic conditions. It is also possible for the deuterated standard to exhibit slightly different chromatographic behavior compared to the non-deuterated analyte, an "isotope effect," which can lead to differential matrix effects.
Q3: How does pH influence the extraction efficiency of 25-Desacetyl Rifampicin (B610482)?
A3: The pH of the sample and extraction solvents is a critical parameter. 25-Desacetyl Rifampicin, similar to Rifampicin, has ionizable groups, and its charge state is pH-dependent. For optimal extraction, the pH should be adjusted to ensure the analyte is in a neutral, less polar form, which enhances its partitioning into an organic solvent during LLE or its retention on a reversed-phase SPE sorbent.
Q4: Can the choice of solvent in Protein Precipitation affect recovery?
A4: Absolutely. The type and volume of the organic solvent used for protein precipitation significantly impact recovery. Acetonitrile and methanol (B129727) are commonly used. The ratio of solvent to serum is a critical parameter to optimize to ensure complete protein precipitation while minimizing the loss of the analyte due to co-precipitation.
Q5: What is the expected recovery rate for 25-Desacetyl Rifampicin from serum?
A5: Recovery rates can vary significantly depending on the extraction method and the optimization of the protocol. For protein precipitation with methanol, recovery rates for 25-desacetyl rifampicin from human plasma have been reported to be between 93.1% and 107.5%.[1] For the parent compound, rifampicin, liquid-liquid extraction has yielded recovery rates of approximately 95%.[2]
Quantitative Data on Recovery
The following table summarizes recovery data for 25-Desacetyl Rifampicin and Rifampicin from biological matrices using different extraction methods.
| Analyte | Extraction Method | Matrix | Recovery (%) | Reference |
| 25-Desacetyl Rifampicin | Protein Precipitation (Methanol) | Human Plasma | 93.1 - 107.5 | [1] |
| 25-Desacetyl Rifampicin | Not Specified | Human Urine | 80.9 - 111.1 | [3] |
| Rifampicin | Protein Precipitation (Methanol) | Human Plasma | 90.3 - 108.2 | [1] |
| Rifampicin | Liquid-Liquid Extraction (Ethyl Acetate) | Plasma | 48.7 - 55.2 | [4] |
| Rifampicin | Liquid-Liquid Extraction (Methyl tert-butyl ether & Dichloromethane) | Human Plasma | 95 | [2] |
| Rifampicin | Solid-Phase Extraction (RP-18) | Serum | Not explicitly stated, but method was successful | [5] |
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the extraction of this compound from serum.
Issue 1: Low Recovery with Protein Precipitation (PP)
Protein precipitation is a fast and straightforward method, but suboptimal conditions can lead to poor recovery.
Issue 2: Low Recovery with Liquid-Liquid Extraction (LLE)
LLE relies on the partitioning of the analyte between two immiscible phases. Optimizing this partitioning is key to high recovery.
Issue 3: Low Recovery with Solid-Phase Extraction (SPE)
SPE offers cleaner extracts but requires careful optimization of each step.
Experimental Protocols
Protocol 1: Protein Precipitation (PP)
This protocol is designed for rapid sample clean-up.
Detailed Steps:
-
Sample Preparation: Allow the frozen serum sample to thaw completely at room temperature. Vortex the sample for 10 seconds to ensure homogeneity.
-
Internal Standard Spiking: To a 100 µL aliquot of the serum sample, add the appropriate volume of the this compound internal standard working solution.
-
Precipitation: Add 300 µL of ice-cold methanol to the sample. Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully aspirate the supernatant without disturbing the protein pellet and transfer it to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis. Vortex briefly to ensure the analyte is fully dissolved.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner extract than protein precipitation.
Detailed Steps:
-
Sample Preparation: Thaw the serum sample to room temperature and vortex.
-
pH Adjustment and Spiking: To a 200 µL aliquot of serum, add the internal standard and a suitable buffer (e.g., phosphate (B84403) buffer) to adjust the pH to a range where 25-Desacetyl Rifampicin is neutral.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and dichloromethane). Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes to achieve clear separation of the aqueous and organic layers.
-
Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol generally yields the cleanest extracts and allows for analyte concentration.
Detailed Steps:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
Sample Pre-treatment and Loading: Dilute a 200 µL serum sample (spiked with internal standard) with a weak aqueous buffer and load it onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for analysis.
References
matrix effects in the analysis of Rifampicin and its internal standard
Welcome to the technical support center for the analysis of Rifampicin (B610482). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the LC-MS/MS analysis of Rifampicin and its internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Rifampicin?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2] In the analysis of Rifampicin, components from biological matrices like plasma, serum, or urine can interfere with the ionization process in the mass spectrometer source.[3][4] This interference can lead to poor accuracy, imprecision, and reduced sensitivity of the assay, ultimately compromising the reliability of the quantitative results.[1] The most common form of this is ion suppression, where the presence of endogenous matrix components like phospholipids (B1166683) inhibits the analyte's ability to form gas-phase ions, thus reducing the detector signal.[3]
Q2: What are the common biological matrices for Rifampicin analysis and which are most challenging?
A2: Common biological matrices for Rifampicin analysis include human plasma, cerebrospinal fluid (CSF), and urine.[4][5][6] Plasma is frequently used for pharmacokinetic studies and therapeutic drug monitoring.[7][8] Urine can also be analyzed, but it may present significant matrix effects that vary depending on the sample's pH and composition.[4] Plasma and serum are often considered challenging due to high concentrations of proteins and phospholipids, which are major sources of matrix effects.[3]
Q3: Which internal standards (IS) are recommended for Rifampicin analysis to compensate for matrix effects?
A3: The ideal internal standard is a stable, isotopically labeled version of the analyte. For Rifampicin, Rifampicin-d8 is an excellent choice as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[7][8] Another commonly used internal standard is Rifapentine (RPT) , a structural analog.[5][9] While effective, structural analogs may not perfectly mimic the ionization behavior of Rifampicin under all matrix conditions. The use of an appropriate IS is crucial for correcting signal variations caused by matrix effects.[9]
Q4: Can simple protein precipitation be used for sample preparation?
A4: Yes, simple protein precipitation (PPT) with an organic solvent like methanol (B129727) or acetonitrile (B52724) is a common and rapid method for preparing plasma and CSF samples for Rifampicin analysis.[5][6] However, while it effectively removes proteins, it may not adequately remove other matrix components like phospholipids, which are a primary cause of ion suppression.[3] Therefore, while PPT is used, its effectiveness in mitigating matrix effects should be thoroughly validated. For instance, some methods use PPT followed by further dilution of the supernatant to reduce the concentration of interfering components.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of Rifampicin.
Issue 1: Poor Reproducibility and Inaccurate Results
-
Possible Cause: Significant and variable matrix effects between different sample lots.
-
Troubleshooting Steps:
-
Assess the Matrix Effect: The first step is to quantify the extent of the matrix effect. This can be done by comparing the analyte's peak area in a post-extraction spiked blank matrix sample to its peak area in a neat solution at the same concentration.[5] A significant difference indicates the presence of ion suppression or enhancement.
-
Use an Isotopically Labeled Internal Standard: If not already in use, switch to an isotopically labeled internal standard like Rifampicin-d8.[8] This is the most effective way to compensate for variability as the IS will be affected by the matrix in the same way as the analyte.
-
Enhance Sample Preparation: Simple protein precipitation may be insufficient. Consider more rigorous sample cleanup techniques:
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate Rifampicin from many endogenous interferences.[3]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and can significantly reduce matrix effects.[3]
-
Phospholipid Depletion Plates: Specialized plates, such as Captiva ND Lipids filtration plates, are designed to specifically remove phospholipids, a major source of ion suppression in plasma samples.[7][8]
-
-
Optimize Chromatography: Adjust the chromatographic gradient to separate Rifampicin and its IS from the regions where matrix components elute. A post-column infusion experiment can be performed to identify these suppression zones.[10]
-
Logical Flow for Troubleshooting Poor Reproducibility
Caption: Troubleshooting workflow for poor reproducibility in Rifampicin analysis.
Data on Matrix Effect Mitigation
The choice of sample preparation method is critical for minimizing matrix effects. The following tables summarize quantitative data from studies on Rifampicin analysis, showcasing recovery and matrix factor values achieved with different techniques.
Table 1: Comparison of Sample Preparation Methods and Resulting Matrix Effects
| Sample Preparation Method | Analyte/IS | Matrix | Recovery (%) | IS-Normalized Matrix Factor | Ion Suppression/Enhancement | Reference |
| Protein Precipitation (Methanol) | Rifampicin | Plasma | 92.5 - 94.0 | Not Reported | Not specified | [5] |
| Protein Precipitation (Methanol) | Rifapentine (IS) | Plasma | 96.9 | Not Reported | Not specified | [5] |
| Captiva ND Lipids Filtration | Rifampicin | Plasma | ~92 | ~1.02 | No significant matrix effect observed | [7][8] |
| Protein Precipitation (Methanol) | Rifampicin | Plasma | Not Reported | 0.93 - 0.95 | Minimal ion suppression | [6] |
Note: An IS-Normalized Matrix Factor close to 1.0 indicates minimal matrix effect.
Experimental Protocols
Protocol 1: Matrix Effect Evaluation using Post-Extraction Spiking
This protocol details the procedure to quantitatively assess the matrix effect.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Rifampicin and the Internal Standard into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma from at least six different sources). After the final extraction step, spike the dried extract with the same amount of Rifampicin and IS as in Set A before reconstitution.
-
Set C (Pre-Spiked Matrix): Spike Rifampicin and IS into the blank biological matrix before extraction. Process these samples as usual.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
IS-Normalized MF: (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
-
Interpretation: An IS-normalized MF between 0.85 and 1.15 (or 85% and 115%) is generally considered acceptable, indicating that the internal standard effectively corrects for matrix effects.
Diagram: Workflow for Matrix Effect Assessment
Caption: Experimental workflow for quantifying matrix effects and recovery.
Protocol 2: Sample Preparation using Captiva ND Lipids Filtration Plate
This method is effective for removing phospholipids from plasma samples, thus minimizing matrix effects.[7][8]
-
Sample Aliquoting: Add 100 µL of plasma sample, standard, or QC into the wells of a 96-well plate.
-
Add Internal Standard: Add the working solution of the internal standard (e.g., Rifampicin-d8) to each well.
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Filtration: Place the Captiva ND Lipids filtration plate on top of a collection plate. Transfer the mixture from the sample plate to the filtration plate.
-
Apply Vacuum: Apply vacuum to draw the sample through the filter, which retains precipitated proteins and lipids.
-
Analysis: The resulting filtrate is ready for direct injection into the LC-MS/MS system.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absolute Quantification of Rifampicin by MALDI Imaging Mass Spectrometry using Multiple TOF/TOF Events in a Single Laser Shot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
optimizing mass spectrometry parameters for 25-Desacetyl Rifampicin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing mass spectrometry parameters for 25-Desacetyl Rifampicin-d3.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parent and fragment ions for this compound?
A1: The exact mass transitions for this compound can be empirically determined by infusing a standard solution into the mass spectrometer. However, based on the known fragmentation of similar compounds, the expected precursor and product ions can be predicted. The molecular weight of this compound is 783.92 g/mol .[1] In positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]+ would be the precursor ion.
For reference, published transitions for related compounds are:
-
25-Desacetyl Rifampicin (B610482): m/z 749.5 > 95.1[2]
-
25-Desacetyl Rifampicin-d8: m/z 757.5 > 95[2]
-
Rifampicin-d3: m/z 827.4 > 795.6[3]
Given this, a logical starting point for optimizing this compound would be a precursor ion of m/z 784.9. The product ion would need to be determined through fragmentation experiments, but major fragments of the parent compound are often conserved.
Q2: I am not seeing a strong signal for my compound. What are the common causes and solutions?
A2: Low signal intensity is a frequent issue in LC-MS/MS analysis. The causes can be broadly categorized into issues with the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS). A systematic approach to troubleshooting is recommended.
Troubleshooting Guides
Guide 1: Low or No Signal Intensity
This guide provides a step-by-step approach to diagnosing and resolving issues related to low or absent signal for this compound.
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low signal intensity.
Guide 2: Poor Peak Shape and Chromatography
Issues like peak fronting, tailing, or splitting can compromise quantification.
| Problem | Potential Cause | Recommended Action |
| Peak Tailing | - Secondary interactions with column silica. - Column degradation. - Dead volume in LC system. | - Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase. - Replace the analytical column. - Check and tighten all fittings. |
| Peak Fronting | - Column overloading. - Sample solvent incompatible with mobile phase. | - Dilute the sample. - Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. |
| Split Peaks | - Clogged frit or partially blocked column. - Injector issue. | - Back-flush the column (if recommended by manufacturer). - Replace the column. - Service the injector. |
| Variable Retention Time | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Pump malfunction. | - Prepare fresh mobile phase. - Use a column oven for temperature control. - Check pump performance and seals. |
Guide 3: Matrix Effects
Matrix effects, caused by co-eluting endogenous components from the sample matrix (e.g., plasma, milk), can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[4][5]
Identifying and Mitigating Matrix Effects
Caption: Workflow for addressing matrix effects.
Experimental Protocols
Protocol 1: Stock Solution and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh the required amount of this compound. Dissolve in a suitable solvent such as methanol (B129727) or a 50:50 mixture of methanol and water to achieve a final concentration of 1 mg/mL.[6] Store this solution at -20°C in an amber vial.[1]
-
Working Standard Solutions: Serially dilute the stock solution with the same solvent mixture to prepare working standards at desired concentrations.
-
Calibration Standards: Prepare calibration standards by spiking blank plasma (or the relevant biological matrix) with the working standard solutions to achieve the desired concentration range.[6]
Protocol 2: Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for cleaning up plasma samples.[7][8]
-
Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (if this compound is not being used as the internal standard).
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 3: Suggested LC-MS/MS Parameters
These parameters serve as a starting point for method development and are based on published methods for Rifampicin and its metabolites.[2][6][7]
LC Parameters
| Parameter | Suggested Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 10mM Ammonium Acetate/Formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Gradient | Start with a high aqueous percentage (e.g., 80-90% A) and ramp up the organic phase (B) to elute the analyte. A total run time of 4-6 minutes is typical.[4][7] |
MS Parameters
| Parameter | Suggested Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]+ | m/z 784.9 (predicted) |
| Product Ion | To be determined by compound tuning (infusion) |
| Source Temperature | 350 - 500 °C |
| Collision Energy (CE) | To be optimized; typical values for similar molecules range from 20-40 eV.[3] |
| Dwell Time | 50 - 100 ms |
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-eluting Peaks with 25-Desacetyl Rifampicin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks when analyzing 25-Desacetyl Rifampicin, particularly with its deuterated internal standard, 25-Desacetyl Rifampicin-d3.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in liquid chromatography?
Peak co-elution in liquid chromatography (LC) occurs when two or more compounds elute from the column at the same or very similar retention times, resulting in overlapping chromatographic peaks.[1][2] This can be caused by several factors, including:
-
Insufficient Chromatographic Resolution: The column and mobile phase conditions may not be adequate to separate compounds with similar physicochemical properties.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the retention of the analyte and/or internal standard.[3]
-
Inappropriate Stationary Phase: The choice of the column's stationary phase (e.g., C18, phenyl) may not provide the necessary selectivity for the compounds of interest.
-
Mobile Phase Composition: The organic solvent ratio, pH, and buffer concentration of the mobile phase can significantly impact peak separation.[4]
-
Column Overloading: Injecting too much sample can lead to broadened and overlapping peaks.[5]
-
System Dead Volume: Excessive volume in tubing and connections can cause peak broadening and increase the likelihood of co-elution.
Q2: Why is co-elution with a deuterated internal standard like this compound a problem?
Co-elution of an analyte with its deuterated internal standard (IS) is a significant issue in quantitative bioanalysis using mass spectrometry (MS).[6] While the mass spectrometer can distinguish between the analyte and the IS based on their mass-to-charge ratio (m/z), co-elution can lead to:
-
Ion Suppression or Enhancement: The presence of a high concentration of the analyte can suppress the ionization of the IS, or vice versa, leading to inaccurate quantification.[6]
-
Inaccurate Integration: Overlapping peaks can be difficult to integrate accurately, leading to errors in peak area ratios and, consequently, the calculated concentration.
-
Cross-contribution: If the deuterated internal standard contains a small amount of the non-deuterated analyte as an impurity (or vice-versa), co-elution will lead to an overestimation of the analyte concentration.
Q3: How can I detect if my this compound is co-eluting with the native analyte or other interferences?
Several methods can be used to detect co-elution:
-
Visual Inspection of the Chromatogram: Look for asymmetrical peak shapes, such as shoulders or split peaks. However, perfect co-elution may not show obvious visual distortions.[2]
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: If using HPLC with UV detection, a DAD/PDA can acquire spectra across the entire peak. If the spectra are not consistent across the peak, it indicates the presence of more than one compound.[7]
-
Mass Spectrometry (MS): When using LC-MS/MS, you can monitor the ion ratios for the analyte and the internal standard across the chromatographic peak. A consistent ion ratio suggests a pure peak, while a changing ratio indicates co-elution with an interfering substance. You can also look for the presence of other m/z values within the retention time window of your analyte.
Troubleshooting Guide: Resolving Co-elution of 25-Desacetyl Rifampicin and this compound
This guide provides a systematic approach to troubleshooting and resolving co-elution issues encountered during the analysis of 25-Desacetyl Rifampicin and its deuterated internal standard.
Problem: Poor peak shape (fronting, tailing, or splitting) and suspected co-elution.
Logical Workflow for Troubleshooting Co-elution
Caption: A step-by-step workflow for troubleshooting co-elution issues.
Solution 1: Mobile Phase Optimization
The composition of the mobile phase is a powerful tool for manipulating selectivity and resolving co-eluting peaks.
-
Modify the Organic Solvent Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention times and may improve separation.
-
Change the Organic Solvent: Switching between different organic solvents (e.g., from acetonitrile to methanol (B129727) or vice-versa) can alter the elution order and improve resolution due to different solvent selectivities.
-
Adjust the pH of the Aqueous Phase: 25-Desacetyl Rifampicin has ionizable groups. Adjusting the pH of the mobile phase can change the ionization state of the analyte and any interfering compounds, thereby altering their retention behavior. Ensure the chosen pH is within the stable range for your column. Using a buffer is recommended to maintain a stable pH.
Solution 2: Stationary Phase and Column Parameters
The choice of the HPLC column is critical for achieving good separation.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a column with a different stationary phase. For example, if you are using a C18 column, a phenyl or cyano column may offer different selectivity and resolve the co-eluting peaks.
-
Decrease Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and can lead to sharper peaks and better resolution.
-
Increase Column Length: A longer column provides more theoretical plates, which can improve the separation of closely eluting compounds. However, this will also increase the analysis time and backpressure.
Solution 3: Method Parameter Adjustments
Fine-tuning other chromatographic parameters can also enhance resolution.
-
Optimize the Flow Rate: Lowering the flow rate can sometimes improve separation efficiency, although it will increase the run time.
-
Adjust the Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution.
-
Implement Gradient Elution: If isocratic elution is not providing adequate separation, a gradient elution program (where the mobile phase composition is changed over time) can be effective for resolving compounds with different polarities.
Experimental Protocols
Protocol 1: Generic Gradient HPLC-MS/MS Method for Separation of Rifampicin and 25-Desacetyl Rifampicin
This protocol provides a starting point for method development. Optimization will likely be required for your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Detection | ESI Positive Mode |
| MRM Transitions | 25-Desacetyl Rifampicin: m/z 780.4 -> 748.4this compound: m/z 783.4 -> 751.4 |
Note: The MRM transitions are examples and should be optimized for your specific instrument.
Rifampicin Metabolism Pathway
Caption: Simplified metabolic pathway of Rifampicin to 25-Desacetyl Rifampicin.
Quantitative Data Summary
The following table summarizes typical retention times for Rifampicin and 25-Desacetyl Rifampicin under different chromatographic conditions, illustrating how changes in the mobile phase can affect separation.
| Method | Mobile Phase | Rifampicin RT (min) | 25-Desacetyl Rifampicin RT (min) | Resolution (Rs) |
| Method A [8] | 65:35 (v/v) Methanol: 0.01 M Sodium Phosphate Buffer pH 5.2 | ~3.5 | 3.02 | > 1.5 |
| Method B [7] | Gradient: Water and Methanol | 7.70 | 8.25 | > 1.5 |
| Method C [9] | Gradient: 10 mM Ammonium Formate and Acetonitrile with 0.1% Formic Acid | ~2.8 | ~2.5 | > 1.5 |
Retention times (RT) are approximate and can vary between systems.
By systematically applying these troubleshooting steps and utilizing the provided protocols and data as a guide, researchers can effectively resolve co-eluting peaks and ensure the accuracy and reliability of their quantitative analysis of 25-Desacetyl Rifampicin.
References
- 1. Rifampicin-Mediated Metabolic Changes in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifampicin – Pharmacokinetics [sepia2.unil.ch]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rifampicin - Wikipedia [en.wikipedia.org]
- 9. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
stability of 25-Desacetyl Rifampicin-d3 in processed samples
Welcome to the technical support center for 25-Desacetyl Rifampicin-d3. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this internal standard for bioanalytical applications. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the accurate and reliable performance of your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterated form of 25-Desacetyl Rifampicin, the main and microbiologically active metabolite of the antibiotic Rifampicin. It is intended for use as an internal standard (IS) in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of 25-Desacetyl Rifampicin in biological samples. The deuterium (B1214612) labeling provides a mass shift that allows for its differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties.
Q2: What are the recommended storage conditions for this compound stock and working solutions?
For long-term stability, it is recommended to store stock solutions of this compound at -80°C.[1] Under these conditions, stock solutions have been shown to be stable for extended periods (e.g., up to 69 days for the analogous 25-O-desacetyl rifapentine).[1] For shorter-term storage, -20°C is also acceptable. Working solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept at 2-8°C and used within a short period. As with its parent compound, Rifampicin, consideration should be given to the potential for degradation in solution, and the use of antioxidants like ascorbic acid may be beneficial.[2][3]
Q3: How stable is this compound in processed biological samples?
Based on studies of the closely related, non-deuterated 25-desacetyl rifapentine, this compound is expected to exhibit good stability in processed samples. Specifically, it is anticipated to be stable in extracted plasma samples for at least 96 hours when stored at +5°C.[4] However, autosampler stability can be limited, with some data suggesting potential degradation after 48 hours, making it advisable to avoid reinjection of partial batches after this time.[1] It is crucial to perform your own validation experiments to confirm stability under your specific analytical conditions.
Q4: What are the key stability assessments that should be performed for this compound in a bioanalytical method validation?
To ensure data integrity, the following stability assessments for this compound in the relevant biological matrix (e.g., plasma, urine) are recommended as part of your method validation:
-
Freeze-Thaw Stability: Assess the stability after a minimum of three freeze-thaw cycles (e.g., from -20°C or -80°C to room temperature).[4]
-
Short-Term (Bench-Top) Stability: Evaluate the stability at room temperature for a duration that mimics the expected sample handling time (e.g., 24 hours).[4]
-
Long-Term Stability: Determine the stability at the intended storage temperature (e.g., -20°C or -80°C) for a period that exceeds the expected storage time of study samples.[4]
-
Post-Preparative (Autosampler) Stability: Assess the stability of the processed samples in the autosampler for the anticipated duration of an analytical run.[1]
Troubleshooting Guides
Issue 1: High Variability in Internal Standard (IS) Peak Area
High variability in the peak area of this compound across a single analytical run can compromise the accuracy and precision of your results.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Verify the accuracy and precision of pipettes used for adding the IS. - Ensure thorough vortexing/mixing after adding the IS to the sample. - For protein precipitation, ensure consistent and rapid addition of the precipitation solvent to all samples. |
| LC-MS System Issues | - Check for air bubbles in the autosampler syringe and solvent lines. - Inspect the injection port and needle for clogs or damage. - Ensure the injection volume is consistent. |
| Matrix Effects | - Evaluate for ion suppression or enhancement at the retention time of the IS. - Optimize the chromatographic method to separate the IS from co-eluting matrix components. - Consider a more rigorous sample clean-up procedure (e.g., solid-phase extraction). |
| IS Instability | - Confirm the stability of the IS in the sample processing and autosampler conditions (see stability testing protocols below). - Prepare fresh working solutions of the IS. |
Issue 2: Drifting or Declining Internal Standard Signal Over an Analytical Run
A systematic drift or decline in the IS signal can indicate a time-dependent issue with the analytical system or sample stability.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Autosampler Instability | - Confirm the post-preparative stability of this compound in your specific autosampler conditions (temperature, solvent).[1] - Reduce the run time or the number of samples in a single batch. |
| Adsorption to Vials or Tubing | - Use deactivated glass or polypropylene (B1209903) vials. - Prime the LC system thoroughly before starting the run. |
| Source Contamination | - Clean the mass spectrometer source, particularly the spray shield and capillary. - Check for carryover by injecting blank samples after high-concentration samples. |
| Mobile Phase Issues | - Ensure the mobile phase is freshly prepared and adequately degassed. - Check for any precipitation in the mobile phase reservoirs. |
Data Presentation
Table 1: Summary of Stability Data for 25-Desacetyl Rifapentine (as a surrogate for this compound) in Biological Matrix
| Stability Parameter | Condition | Duration | Stability | Reference |
| Short-Term (Bench-Top) | Room Temperature | 24 hours | Stable | [4] |
| Short-Term (Refrigerated) | +4°C | 24 hours | Stable | [4] |
| Freeze-Thaw | 3 cycles (-20°C or -80°C) | N/A | Stable | [4] |
| Long-Term | -20°C or -80°C | 110 days | Stable | [4] |
| Post-Preparative (Autosampler) | +5°C | 96 hours | Stable | [4] |
| Post-Preparative (Autosampler) | Not Specified | 48 hours | Potential for degradation | [1] |
Table 2: Summary of Stock Solution Stability for 25-O-Desacetyl Rifapentine
| Storage Temperature | Duration | Stability | Reference |
| -80°C | 69 days | Stable | [1] |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix at both a low and a high concentration (e.g., corresponding to low and high QC samples).
-
Baseline Analysis: Immediately after spiking, process and analyze one set of replicates to establish the baseline concentration.
-
Freeze-Thaw Cycles: Store the remaining replicates at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples at the storage temperature for at least 12 hours.
-
Repeat this freeze-thaw cycle for a total of three cycles.
-
Final Analysis: After the final thaw, process and analyze the samples.
-
Data Evaluation: Calculate the mean concentration of the freeze-thaw samples and compare it to the baseline concentration. The deviation should be within an acceptable limit (e.g., ±15%).
Protocol 2: Post-Preparative (Autosampler) Stability Assessment
-
Sample Preparation: Process a set of at least three replicates of low and high concentration QC samples spiked with this compound.
-
Initial Analysis: Analyze the processed samples immediately to determine the initial concentrations.
-
Autosampler Storage: Leave the remaining processed samples in the autosampler at the set temperature for the maximum anticipated run time.
-
Final Analysis: Re-inject and analyze the samples after the specified duration.
-
Data Evaluation: Compare the mean concentration of the re-injected samples to the initial concentrations. The deviation should be within an acceptable limit (e.g., ±15%).
Visualizations
Caption: A typical experimental workflow for the quantification of an analyte using this compound as an internal standard.
Caption: A logical troubleshooting guide for addressing high variability in the internal standard signal.
References
- 1. open.uct.ac.za [open.uct.ac.za]
- 2. Stability of rifampin in plasma: consequences for therapeutic monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of rifampin in plasma: consequences for therapeutic monitoring and pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
minimizing carryover of 25-Desacetyl Rifampicin-d3 in autosampler
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autosampler carryover, with a specific focus on 25-Desacetyl Rifampicin-d3.
Troubleshooting Guides
Issue: Persistent Carryover of this compound in Blank Injections
This guide provides a systematic approach to identifying and mitigating the source of this compound carryover in your LC-MS system.
Step 1: Initial Assessment and Confirmation
-
Confirm Carryover: Inject a high-concentration standard of this compound followed by one or more blank injections (sample diluent). Carryover is confirmed if a peak corresponding to the analyte is observed in the blank injection(s).
-
Characterize the Carryover:
-
Classic Carryover: The peak area of the analyte decreases with each subsequent blank injection. This often points to residual sample in the flow path.
-
Constant Carryover: The peak area of the analyte remains relatively constant across multiple blank injections. This may indicate a contaminated blank solution, mobile phase, or a persistent source of contamination in the system.
-
Step 2: Isolate the Source of Carryover
Use the following workflow to systematically identify the component of your LC-MS system contributing to the carryover.
Step 3: Optimizing the Autosampler Wash Method
The autosampler wash step is critical for minimizing carryover. The goal is to use a solvent or a series of solvents that effectively solubilize and remove all traces of this compound from the needle and injection port.
-
Wash Solvent Selection: The choice of wash solvent is crucial. For rifampicin (B610482) and its metabolites, which are known to be "sticky," a multi-solvent wash is often most effective. Consider using a wash sequence that includes a strong organic solvent to dissolve the analyte, followed by a solvent that is miscible with the mobile phase to ensure complete removal.
-
Wash Volume and Cycles: Increasing the wash volume and the number of wash cycles can significantly reduce carryover. A good starting point is to use a wash volume that is at least 10 times the injection volume.
Experimental Protocols
Protocol 1: Evaluation and Optimization of Autosampler Wash Solution
Objective: To systematically evaluate and optimize the autosampler wash solution to minimize the carryover of this compound.
Methodology:
-
Prepare a High-Concentration Standard: Prepare a standard of this compound at the upper limit of quantitation (ULOQ) or a concentration that is representative of the highest expected sample concentration.
-
Prepare a Blank Solution: Use the sample diluent as the blank solution.
-
Set Up the Initial Injection Sequence:
-
Inject the blank solution to establish a baseline.
-
Inject the high-concentration standard.
-
Inject three consecutive blank solutions.
-
-
Quantify Carryover: Calculate the percent carryover using the following formula:
% Carryover = (Peak Area in Blank 1 / Peak Area in ULOQ Standard) x 100
-
Optimize the Wash Method:
-
Wash Solution Composition: Systematically test different wash solutions. Start with common solvents and mixtures, and consider adding modifiers like formic acid. (See Table 1 for examples).
-
Wash Volume: For the most effective wash solution, vary the wash volume (e.g., 200 µL, 500 µL, 1000 µL) and observe the impact on carryover.
-
Wash Cycles: Test the effect of single versus multiple wash cycles.
-
Pre- and Post-Injection Wash: If your autosampler allows, utilize both pre- and post-injection wash steps.
-
-
Final Validation: Once an optimized wash method is established (carryover is below the acceptable limit, typically <0.1%), validate it by running the initial injection sequence again.
Data Presentation
Table 1: Summary of Autosampler Wash Solutions Used in Rifampicin LC-MS Analysis
| Wash Solution Composition | Analyte(s) | Observed Effectiveness | Reference |
| Mobile phase C containing 1% formic acid | Rifampicin | Used exclusively to reduce carryover; quantifiable at 0.025–10 μg/mL without carryover issues. | [1] |
| Mixture of deionized MilliQ water and acetonitrile (B52724) (50:50, v/v) containing 0.1% formic acid | Rifampicin, 25-desacetylrifampicin, and other metabolites | Used for external and internal needle rinsing. | [2] |
| Gradient elution using 0.1% formic acid in water and acetonitrile as a mobile phase | Rifampicin | No quantifiable carry-over observed after injecting the highest calibration standard. | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of autosampler carryover?
A1: The most common sources of autosampler carryover are the injection needle (both interior and exterior surfaces), the injection valve, rotor seals, and connecting tubing.[4] Adsorption of the analyte onto these surfaces is a primary cause.
Q2: How can I differentiate between carryover and contamination of my blank solution?
A2: To check for a contaminated blank, prepare a fresh blank solution using new solvent and vials. If the peak disappears, your original blank was likely contaminated. Another method is to vary the injection volume of the blank. If the peak area increases with a larger injection volume, the blank is likely contaminated. If the peak area remains constant, the issue is more likely carryover from the autosampler.[5]
Q3: What is a good starting point for a wash solvent for this compound?
A3: Based on literature for the parent compound, rifampicin, a good starting point would be a mixture of acetonitrile and water with a small percentage of formic acid (e.g., 0.1% to 1%).[1][2][3] This combination provides both organic and aqueous character to dissolve the analyte and is compatible with reversed-phase chromatography.
Q4: Can the column be a source of carryover?
A4: Yes, the analytical column can also be a source of carryover, often referred to as "column memory effect." This can happen if the analyte is not fully eluted during the gradient. To investigate this, you can replace the column with a union and inject a blank after a high-concentration standard. If the carryover peak disappears, the column is the likely source.[1]
Q5: What should I do if optimizing the wash solution is not sufficient to eliminate carryover?
A5: If optimizing the wash solution does not resolve the issue, you should inspect the physical components of the autosampler. Check for and replace worn or scratched rotor seals, ensure all fittings are tight and free of dead volume, and consider cleaning or replacing the injection needle and tubing. In some cases, a different type of C18 column may be necessary to eliminate column-related carryover.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies [mdpi.com]
selecting the right concentration of 25-Desacetyl Rifampicin-d3
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of 25-Desacetyl Rifampicin-d3 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is the deuterium-labeled form of 25-Desacetyl Rifampicin (B610482), which is the major and biologically active metabolite of the antibiotic Rifampicin.[1][2] Its primary application is as a stable isotope-labeled internal standard for quantitative analysis of 25-Desacetyl Rifampicin in biological samples using mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS).[3] The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio, allowing for precise differentiation from the unlabeled endogenous metabolite.
Q2: What are the physical and chemical properties of this compound?
A2: Key properties are summarized in the table below. It is important to note that it is slightly soluble in DMSO and has a reddish-orange to brown-orange solid appearance.[4][5]
Q3: How should I prepare a stock solution of this compound?
A3: Due to its limited aqueous solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are commonly used for Rifampicin and its derivatives. For example, a stock solution of Rifampicin for in vitro assays is often prepared at a concentration of 50 mg/mL in DMF. Given that 25-Desacetyl Rifampicin is slightly soluble in DMSO, this is also a suitable solvent.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Solubility | The compound has limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or DMF. For working solutions, dilute the stock solution in your experimental medium, ensuring the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cellular toxicity. Gentle warming and vortexing can aid dissolution. |
| Inconsistent Results in Assays | Degradation of the compound. | This compound is stable for at least 4 years when stored at -20°C.[2] However, repeated freeze-thaw cycles of stock solutions should be avoided. Aliquot the stock solution into single-use vials. Protect solutions from light. |
| Variability in cell health or density. | Ensure consistent cell seeding density and use cells within a similar passage number range for all experiments. Monitor cell viability and morphology throughout the experiment. | |
| Unexpected Biological Effects | Off-target effects of the compound or the solvent. | Include appropriate controls in your experiment, such as a vehicle control (medium with the same concentration of the organic solvent used to dissolve the compound) to account for any effects of the solvent. If investigating a specific pathway, consider using a known inhibitor or activator of that pathway as a positive control. |
| Low Signal When Used as an Internal Standard | Insufficient concentration of the internal standard. | The concentration of the internal standard should ideally be in the mid-range of the calibration curve for the analyte.[6] Ensure that the spiked concentration results in a signal that is well above the limit of detection but not saturating the detector. |
Experimental Protocols & Concentration Selection
Determining Optimal Concentration for In Vitro Assays
The optimal concentration of this compound for an in vitro experiment will depend on the specific research question and cell type. Since 25-Desacetyl Rifampicin is an active metabolite of Rifampicin, a good starting point is to consider the effective concentrations of the parent compound.
-
For Antibacterial Assays: The MIC₉₉ (Minimum Inhibitory Concentration for 99% of isolates) of 25-Desacetyl Rifampicin against M. smegmatis has been reported to be 2.66 µM.[2] A concentration range around this value would be a logical starting point for antibacterial studies.
-
For Anti-inflammatory/Signaling Assays: Rifampicin has been shown to inhibit the TLR4 signaling pathway with an IC₅₀ (half-maximal inhibitory concentration) of approximately 21-44 µM in different cell lines.[1] Therefore, for investigating similar pathways with this compound, a dose-response experiment with concentrations ranging from 1 µM to 100 µM is recommended.
General Workflow for Determining Optimal Concentration:
Caption: A logical workflow for determining the optimal experimental concentration.
Using this compound as an Internal Standard in LC-MS/MS
Objective: To accurately quantify the concentration of 25-Desacetyl Rifampicin in a biological sample.
Methodology:
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, cell lysate) on ice.
-
To a known volume of the sample, add a precise amount of this compound stock solution to achieve a final concentration that is within the linear range of the instrument and ideally close to the expected concentration of the analyte.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phase typically consists of a mixture of an aqueous solution with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Set the mass spectrometer to monitor the specific mass transitions for both the unlabeled 25-Desacetyl Rifampicin and the deuterated internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of the unlabeled analyte spiked with the same concentration of the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibrator and the unknown samples.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Signaling Pathway
Rifampicin, the parent compound of 25-Desacetyl Rifampicin, has been shown to inhibit the Toll-like Receptor 4 (TLR4) signaling pathway.[1][7] This pathway is a key component of the innate immune system and is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.
Caption: Simplified diagram of the TLR4 signaling pathway and the inhibitory action of Rifampicin.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₁H₅₃D₃N₄O₁₁ | [4][5] |
| Molecular Weight | 783.92 g/mol | [4][5] |
| Appearance | Reddish-orange to Brown-orange Solid | [4][5] |
| Solubility | Slightly soluble in DMSO | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
Table 2: Recommended Starting Concentrations for In Vitro Studies
| Assay Type | Recommended Starting Range | Rationale | Reference |
| Antibacterial (vs. M. smegmatis) | 1 - 10 µM | Based on the MIC₉₉ of the unlabeled compound. | [2] |
| Anti-inflammatory (TLR4 Inhibition) | 10 - 100 µM | Based on the IC₅₀ of the parent compound, Rifampicin. | [1] |
| Internal Standard (LC-MS/MS) | Mid-range of analyte calibration curve | To ensure accurate and precise quantification. | [6] |
References
- 1. ijper.org [ijper.org]
- 2. Rifampicin-Mediated Metabolic Changes in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. View of Rifampicin Inhibits TLR4 and IL1β Gene Expression and Enhances SH-SY5Y Cell Viability After Prolonged Ethanol Exposure in an In Vitro Experiment | Biomedical Chemistry: Research and Methods [bmc-rm.org]
- 5. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rifampicin-Mediated Metabolic Changes in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Nuances of pH: A Technical Guide to 25-Desacetyl Rifampicin-d3 Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on the stability of 25-Desacetyl Rifampicin-d3, a critical internal standard in pharmacokinetic and drug metabolism studies of Rifampicin (B610482). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
While specific stability data for the deuterated analog, this compound, is not extensively published, its stability profile is expected to closely mirror that of its parent compound, Rifampicin, and the non-deuterated metabolite, 25-Desacetyl Rifampicin.
Rifampicin exhibits marked pH-dependent stability. It is known to be unstable in highly acidic solutions and also degrades under alkaline conditions.[1][2] The maximum stability for Rifampicin is generally observed in the near-neutral pH range.[2] One study found maximum stability at pH 4.0.[1] Another study suggests the most stable pH range for Rifampicin solution is between 6.0 and 7.0.[3]
Therefore, it is crucial to maintain a controlled pH environment, preferably within the neutral to slightly acidic range, to ensure the integrity of your this compound samples.
Q2: What are the primary degradation pathways of Rifampicin derivatives at different pH levels?
The degradation of Rifampicin, and likely its derivatives like this compound, follows distinct pathways depending on the pH of the medium.
-
Acidic Conditions: In acidic solutions, Rifampicin undergoes hydrolysis to produce 3-formylrifamycin SV and 1-amino-4-methylpiperazine.[2][4] This degradation is particularly relevant in conditions mimicking the gastric environment.[5][6]
-
Alkaline Conditions: Under alkaline conditions (pH 7.5 to 9.0) and in the presence of oxygen, Rifampicin is susceptible to oxidation, leading to the formation of Rifampicin-quinone, which is inactive.[2][4]
It is important to note that the presence of other substances, such as isoniazid (B1672263), can accelerate the degradation of Rifampicin in acidic media.[5][6][7]
Q3: How can I minimize the degradation of this compound during sample preparation and analysis?
To maintain the stability of this compound, consider the following precautions:
-
pH Control: Buffer your solutions to a pH range where Rifampicin is most stable (ideally between pH 6.0 and 7.0).[3] Avoid highly acidic or alkaline conditions.
-
Buffer Selection: The choice of buffer can influence stability. For Rifampicin, borate (B1201080) and acetate (B1210297) buffers have been shown to be more favorable than phosphate (B84403) buffers, which can accelerate degradation.[3]
-
Temperature: Store stock solutions and samples at low temperatures (e.g., 4°C or -20°C) to slow down degradation kinetics.
-
Light Protection: Protect solutions from light, as Rifampicin can be light-sensitive.
-
Antioxidants: In some contexts, the addition of antioxidants like sodium ascorbate (B8700270) can help prevent oxidative degradation.[8]
-
Minimize Time in Solution: Prepare solutions fresh and analyze them promptly to minimize the time the analyte spends in potentially destabilizing conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or low response for this compound in HPLC/LC-MS. | Analyte degradation due to inappropriate pH of the mobile phase or sample diluent. | Check and adjust the pH of your mobile phase and sample diluent to a neutral or slightly acidic range. Prepare samples in a buffer known to stabilize Rifampicin, such as acetate or borate buffer.[3] |
| Inconsistent results between replicate injections. | Ongoing degradation of the analyte in the autosampler. | Use a cooled autosampler (e.g., 4°C). Minimize the time samples spend in the autosampler before injection. |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products like 3-formylrifamycin SV or Rifampicin-quinone. | Review the pH of your sample and mobile phase. Acidic conditions may lead to the formation of 3-formylrifamycin SV, while alkaline conditions can result in Rifampicin-quinone.[2][4] Adjust pH accordingly to minimize degradation. |
| Loss of analyte during sample storage. | Instability of the analyte in the storage solvent or at the storage temperature. | Ensure stock solutions and samples are stored at an appropriate low temperature and protected from light. Verify the pH of the storage solvent. |
Experimental Protocols
Protocol: pH Stability Assessment of this compound
This protocol outlines a general procedure to evaluate the stability of this compound at various pH values.
-
Buffer Preparation: Prepare a series of buffers covering a pH range of interest (e.g., pH 2, 4, 5, 7, 8, and 9). Use buffers that are compatible with your analytical method (e.g., phosphate, acetate, borate).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO). Dilute the stock solution with each buffer to a final working concentration.
-
Incubation: Incubate the buffered solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each buffered solution.
-
Quenching (if necessary): Stop the degradation reaction by adding an equal volume of a quenching solution (e.g., a strong organic solvent or a buffer that shifts the pH to a stable range).
-
Analysis: Analyze the samples using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the remaining this compound.[9][10][11]
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH value to determine the degradation rate.
Visualizing Degradation Pathways and Troubleshooting
To further aid in understanding the factors affecting the stability of this compound, the following diagrams illustrate the key degradation pathways and a troubleshooting workflow.
Caption: pH-dependent degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Behavior of decomposition of rifampicin in the presence of isoniazid in the pH range 1-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. [PDF] A validated stable HPLC method for the simultaneous determination of rifampicin and 25-O-desacetyl rifampicin – evaluation of in vitro metabolism | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide to Using 25-Desacetyl Rifampicin-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Rifampicin, the choice of an appropriate internal standard is paramount for developing robust and reliable analytical methods. This guide provides a comprehensive comparison of 25-Desacetyl Rifampicin-d3 as an internal standard against other commonly used alternatives, supported by experimental data and detailed methodologies.
The use of a stable isotope-labeled internal standard is a cornerstone of modern bioanalytical practice, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. These standards are crucial for correcting variability introduced during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantification of the target analyte. In the analysis of the frontline anti-tuberculosis drug Rifampicin, several deuterated analogues are employed as internal standards. This guide focuses on the validation of an analytical method using this compound and compares its potential performance with other deuterated standards like Rifampicin-d3 and Rifampicin-d8.
The Ideal Internal Standard: A Comparative Overview
An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization. A stable isotope-labeled version of the analyte or its major metabolite is often considered the gold standard. 25-Desacetyl Rifampicin is the main metabolite of Rifampicin, making its deuterated form, this compound, a theoretically excellent internal standard for quantifying both the parent drug and its metabolite.
The key advantage of using a deuterated metabolite like this compound is its ability to closely track the extraction recovery and ionization efficiency of the native metabolite. While a deuterated parent drug (e.g., Rifampicin-d3 or -d8) can effectively correct for variability in the parent drug's analysis, the physicochemical differences between the parent and its metabolite may lead to slight variations in their analytical behavior.
Performance Comparison of Deuterated Internal Standards
| Parameter | Method using Rifampicin-d8[1] | Method using Phenacetin (Structural Analog)[2][3] | Inferred Performance for this compound |
| Linearity Range | 5 - 40,000 µg/L | 5.021 - 1008.315 ng/mL | Expected to be wide and cover the therapeutic range of both Rifampicin and its metabolite. |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.998[3] | Expected to be ≥ 0.99, indicating excellent linearity. |
| Accuracy (% Bias) | Within ±15% | Within ±15%[3] | Expected to be within ±15% of the nominal concentration. |
| Precision (% RSD) | < 15% | < 15%[3] | Expected to be < 15% for both intra- and inter-day precision. |
| Recovery | ~92%[1] | 48.65 - 55.15% | Expected to be high and consistent, closely tracking the recovery of 25-Desacetyl Rifampicin. |
| Matrix Effect | Minimal (RSD < 5%)[1] | Not explicitly stated, but a potential source of variability with a structural analog. | Expected to be minimal due to the close structural and physicochemical similarity to the analyte. |
Note: The performance of a method using this compound is inferred based on the established principles of using stable isotope-labeled internal standards and the performance of similar validated methods.
Experimental Protocols
A robust bioanalytical method validation is essential to ensure the reliability of the data. The validation should be performed in accordance with regulatory guidelines from bodies such as the FDA, EMA, and ICH.[4][5][6]
Sample Preparation
A common and effective method for extracting Rifampicin and its metabolites from plasma is protein precipitation.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., 2.5 mg/L of this compound).[1]
-
Vortex the mixture vigorously to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Method
The chromatographic separation is typically achieved using a C18 reverse-phase column with a gradient elution.
-
Column: A core-shell C18 column (e.g., 50 × 2.1 mm, 2.6 µm) is often used for fast and efficient separation.[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly employed.[1]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
Visualizing the Workflow and Validation Process
To better illustrate the experimental and logical workflows, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the bioanalysis of Rifampicin using this compound.
Caption: Core parameters for bioanalytical method validation as per regulatory guidelines.
Conclusion
The validation of an analytical method is a critical step in drug development, ensuring that the data generated is accurate and reliable. While direct comparative data for this compound is limited, the principles of using a stable isotope-labeled metabolite as an internal standard strongly suggest its suitability for the bioanalysis of both Rifampicin and its primary metabolite. Its use is expected to provide high accuracy, precision, and minimal matrix effects, making it a robust choice for researchers. The provided experimental protocols and validation parameters offer a solid foundation for developing and validating a high-quality bioanalytical method for Rifampicin and 25-Desacetyl Rifampicin.
References
- 1. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
A Comparative Guide to Internal Standards for Rifampicin Quantification: Featuring 25-Desacetyl Rifampicin-d3
In the bioanalysis of the critical antituberculosis drug Rifampicin, the choice of a suitable internal standard (IS) is paramount for achieving accurate and reliable quantification, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variations in extraction recovery and matrix effects. This guide provides a comparative overview of commonly employed internal standards for Rifampicin quantification, with a special focus on the deuterated metabolite, 25-Desacetyl Rifampicin-d3.
Overview of Common Internal Standards
The selection of an internal standard is a critical step in method development for the quantitative analysis of drugs in biological matrices. For Rifampicin, several compounds have been utilized, ranging from structurally analogous compounds to stable isotope-labeled (SIL) analogues of the drug itself. The most robust approach is the use of a SIL internal standard, as its physicochemical properties are nearly identical to the analyte.
Commonly used internal standards for Rifampicin analysis include:
-
This compound: A stable isotope-labeled version of Rifampicin's main metabolite.
-
Rifampicin-d8 and Rifampicin-d4: Stable isotope-labeled versions of the parent drug.[1][2]
-
Phenacetin (B1679774): A structurally unrelated compound.[3]
-
Hydrochlorothiazide (B1673439): Another structurally unrelated compound.[4]
-
Roxithromycin: A macrolide antibiotic sometimes used as an IS.[5]
Performance Data Summary
The following table summarizes key performance parameters from different validated bioanalytical methods for Rifampicin, each employing a different internal standard. This allows for an indirect comparison of their suitability.
| Internal Standard | Analyte | Matrix | Recovery (%) | Matrix Effect | Linearity (ng/mL) | Correlation Coefficient (r) | Citation(s) |
| Rifampicin-d8 | Rifampicin | Human Plasma | ~92% | Not Significant | 5 - 40,000 | > 0.99 | [1] |
| Rifampicin-d4 | Rifampicin | Human Plasma | Consistent between analyte and IS | IS-normalized MF CV < 15% | 100 - 10,000 | Not specified | [2] |
| Phenacetin | Rifampicin | Human Plasma | 60.22% | Not specified | 5.021 - 1008.315 | 0.9981 | [3] |
| Hydrochlorothiazide | Rifampicin | Human Plasma | 90% | Not specified | 300 - 25,000 | Not specified | [4] |
Note: Direct experimental data for this compound as an internal standard for Rifampicin quantification was not found in the reviewed literature. However, its deuterated analogue, 25-desacetyl-rifampicin-d8, has been used as an internal standard for the quantification of the 25-desacetyl-rifampicin metabolite itself.[6] The use of a labeled metabolite as an IS for the parent drug is a valid strategy, particularly if it co-elutes and exhibits similar ionization behavior.
Experimental Methodologies
The following sections detail the experimental protocols from studies utilizing different internal standards, providing a basis for understanding the context of the performance data.
Method Using Rifampicin-d8 as Internal Standard
-
Sample Preparation: Protein precipitation using a Captiva ND Lipids filtration plate.[1]
-
Chromatography: Agilent 1290 Infinity liquid chromatograph with a core-shell Kinetex C18 column (50 × 2.1 mm, 2.6 μm).[1]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.[1]
-
Detection: Agilent 6460 Triple Quadrupole mass spectrometer operated in positive ionization mode.[1]
-
Validation: The method was fully validated for selectivity, linearity, accuracy, precision, recovery, and matrix effect. The recovery was found to be nearly complete at 92%, with no significant matrix effect observed.[1]
Method Using Phenacetin as Internal Standard
-
Sample Preparation: One-step liquid-liquid extraction with ethyl acetate (B1210297).[3]
-
Chromatography: BDS Hypersil Gold C18 column.[3]
-
Mobile Phase: Methanol: 2mM ammonium (B1175870) acetate (80:20 v/v).[3]
-
Detection: Mass spectrometry.[3]
-
Validation: The method was validated for linearity, accuracy, and precision. The recovery for the internal standard was 60.22%.[3]
Rationale for Internal Standard Selection
The choice of an internal standard significantly impacts the quality of bioanalytical data. Here is a logical framework for selecting an appropriate internal standard for Rifampicin quantification.
Caption: Decision pathway for selecting an internal standard for Rifampicin analysis.
Experimental Workflow for Internal Standard Comparison
To definitively compare the performance of different internal standards, a head-to-head validation study is necessary. The following workflow outlines the key steps in such a comparison.
Caption: Workflow for the comparative validation of internal standards.
Conclusion
Based on the available literature, stable isotope-labeled internal standards, such as Rifampicin-d8, demonstrate superior performance for the bioanalysis of Rifampicin due to their ability to effectively compensate for variability in sample preparation and matrix effects. While this compound is a plausible candidate as an internal standard, and its deuterated counterpart has been used for its own metabolite's quantification, direct comparative data for its use in Rifampicin assays is lacking. Non-isotopic internal standards like phenacetin and hydrochlorothiazide are less ideal due to potential differences in extraction recovery and ionization efficiency compared to Rifampicin. For the highest level of accuracy and precision in Rifampicin quantification, the use of a stable isotope-labeled analog of Rifampicin itself is the recommended approach. Researchers should carefully validate their chosen internal standard to ensure it meets the stringent requirements of bioanalytical method validation guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saudijournals.com [saudijournals.com]
- 5. ijper.org [ijper.org]
- 6. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Precision: A Comparative Guide to Rifampicin Assay Accuracy with 25-Desacetyl Rifampicin-d3 and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Rifampicin and its primary metabolite, 25-Desacetyl Rifampicin, achieving the highest degree of accuracy and precision is paramount. The choice of an appropriate internal standard is a critical determinant of assay performance. This guide provides a comprehensive comparison of bioanalytical methods for Rifampicin, with a focus on the use of deuterated internal standards, including data relevant to 25-Desacetyl Rifampicin-d3.
While specific public domain data on the use of this compound as an internal standard is limited, this guide draws upon published data for closely related deuterated analogs, such as 25-Desacetyl Rifampicin-d8 (25-dRIF-d8), and other commonly employed internal standards to provide a robust framework for comparison. The principles of isotopic dilution mass spectrometry suggest that the performance of this compound would be analogous to that of 25-dRIF-d8.
Performance Comparison of Internal Standards in Rifampicin and 25-Desacetyl Rifampicin Assays
The selection of an internal standard is a critical step in developing a robust and reliable bioanalytical method. An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for any variability in these processes. Stable isotope-labeled (SIL) internal standards, such as deuterated analogs, are considered the gold standard in quantitative mass spectrometry for this reason.
The following tables summarize the performance characteristics of various analytical methods for the quantification of Rifampicin and its metabolite, 25-Desacetyl Rifampicin, utilizing different internal standards.
Table 1: Accuracy and Precision Data for Rifampicin Assays
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Rifampicin-d8 | 15 (LQC) | Not Reported | Not Reported | Not Reported |
| 750 (MQC) | Not Reported | Not Reported | Not Reported | |
| 30000 (HQC) | Not Reported | Not Reported | Not Reported | |
| Phenacetin | 50.214 (LQC) | 4.8 | 6.2 | -5.2 |
| 483.991 (MQC) | 3.5 | 4.1 | -3.2 | |
| 806.652 (HQC) | 2.9 | 3.8 | 2.1 | |
| None Used | 822.4 | 1.8 | 5.5 | -6.3 to -2.2 |
| 3289.6 | 2.1 | 6.4 | -1.5 to -3.2 | |
| 9868.8 | 1.0 | 3.0 | 5.3 to 3.3 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %CV: Percent Coefficient of Variation, % Bias: Percent relative error.
Table 2: Accuracy and Precision Data for 25-Desacetyl Rifampicin Assays
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| 25-dRIF-d8 * | 0.05 mg/L (LLOQ) | Not Reported | Not Reported | Not Reported |
| None Used | 70.4 (LLOQ) | 4.2 | 10.1 | 8.2 |
| 140.8 | 1.8 | 5.3 | 0.1 | |
| 563.2 | 2.5 | 6.8 | -4.5 | |
| 1689.6 | 2.9 | 7.5 | 2.3 |
Data for 25-dRIF-d8 is presented as Lower Limit of Quantification (LLOQ) due to the format of the source data.[1] It is expected that the precision and accuracy would be well within the accepted regulatory limits of ±15%.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical assays. Below are summarized protocols from validated methods for the quantification of Rifampicin and 25-Desacetyl Rifampicin.
Method 1: LC-MS/MS Assay for Rifampicin and 25-Desacetyl Rifampicin with Deuterated Internal Standards (Rifampicin-d8 and 25-dRIF-d8)[1]
-
Sample Preparation: Protein precipitation of 30 µL of plasma with 100 µL of 0.1% formic acid in acetonitrile (B52724) containing the internal standards (RIF-d8 and 25-dRIF-d8).
-
Chromatography: Separation was achieved on a BEH C18 column (1.7 µm, 2.1 × 50 mm) with a gradient elution using a mobile phase consisting of 10 mM ammonium (B1175870) formate (B1220265) in water and 0.1% (v/v) formic acid in acetonitrile.
-
Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in positive ion mode. The multiple reaction monitoring (MRM) transitions were:
-
Rifampicin: m/z 823.6 > 791.5
-
Rifampicin-d8: m/z 831.6 > 799.6
-
25-Desacetyl Rifampicin: m/z 749.5 > 95.1
-
25-Desacetyl Rifampicin-d8: m/z 757.5 > 95
-
Method 2: LC-MS/MS Assay for Rifampicin and 25-Desacetyl Rifampicin without an Isotopic Internal Standard[2]
-
Sample Preparation: Deproteinization of 0.1 mL of human plasma with methanol (B129727).
-
Chromatography: Isocratic separation on a Gemini NX C18 column using a mobile phase of 40:60 (V/V) methanol and 2mM ammonium formate in water.
-
Mass Spectrometry: Detection via an ion trap mass spectrometer with positive electrospray ionization in MRM mode.
Visualizing the Workflow and Logic
To better illustrate the experimental processes and the underlying principles of using a stable isotope-labeled internal standard, the following diagrams are provided.
References
A Guide to Inter-Laboratory Comparison of Rifampicin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common methods for the quantification of Rifampicin, a key antibiotic in the treatment of tuberculosis. Ensuring consistency and reliability of analytical data across different laboratories is paramount in clinical trials and therapeutic drug monitoring. This document outlines the performance of various analytical techniques and provides standardized protocols to facilitate inter-laboratory comparison and cross-validation, ultimately supporting robust and reproducible research in drug development.
Comparative Analysis of Rifampicin Quantification Methods
The selection of an appropriate analytical method for Rifampicin quantification depends on various factors including the required sensitivity, the complexity of the biological matrix, available equipment, and cost. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is often considered the gold standard due to its high sensitivity and selectivity. However, HPLC with UV detection and microbiological assays are also widely used. The following tables summarize the quantitative performance of these methods based on published data.
| Parameter | LC-MS/MS | HPLC-UV | UV-Spectrophotometry | Microbiological Assay |
| Linearity Range | 5 - 40,000 µg/L[1] | 0.10 - 0.30 mg/ml | 2.5 - 35.0 µg/mL[2][3][4][5] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 5 µg/L[1] | 0.18 ppm[6] | 2.52 µg/mL[2][3][4] | 0.64 µg/ml[7] |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 0.83 µg/mL[2][3][4] | 0.1 µg/ml[7] |
| Accuracy (% Recovery) | Within ± 15% of nominal value[1] | 100.4% - 101.1%[6] | 96.7 ± 0.9% to 101.1 ± 0.4%[2][3][4] | More accurate than spectrophotometric assay[7] |
| Precision (% RSD) | Within ± 15% (CV)[1] | 0.9%[6] | Intraday: 1.09 - 1.70%, Inter-day: 1.63 - 2.99%[2][3][4] | More sensitive than spectrophotometric assay[7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the successful transfer and cross-validation of analytical methods between laboratories. Below are representative protocols for the quantification of Rifampicin using LC-MS/MS, HPLC-UV, and microbiological assays.
LC-MS/MS Method for Rifampicin Quantification in Human Plasma
This method is noted for its speed, sensitivity, and wide analytical range.[1]
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (e.g., isotopically labelled Rifampicin D8).
-
Precipitate proteins using a filtration plate (e.g., Captiva ND Lipids filtration plate).[1]
-
The sample preparation time is approximately one minute per sample.[1]
Chromatographic Conditions:
-
System: 1290 Infinity liquid chromatograph coupled to a 6460 Triple Quadrupole mass spectrometer.[1]
-
Column: Core-shell Kinetex C18 column (50 × 2.1 mm, 2.6 μm).[1]
-
Mobile Phase: Gradient elution using 0.1% formic acid in water and acetonitrile.[1]
-
Total Run Time: 2.4 minutes.[1]
Mass Spectrometry Detection:
-
Mode: Positive ionization mode.[1]
Validation Parameters:
-
Linearity: 5 - 40,000 µg/L with a correlation coefficient (r²) of 0.9993.[1]
-
Accuracy: Within ± 15% of the nominal value, except at the LLOQ where ± 20% is accepted.[1]
-
Precision: Coefficient of variation (CV) within ± 15%, except at the LLOQ (± 20%).[1]
HPLC-UV Method for Rifampicin Quantification
A cost-effective and robust method suitable for pharmaceutical dosage forms.[6]
Sample Preparation:
-
Prepare standard and sample solutions of Rifampicin in a suitable diluent.
Chromatographic Conditions:
-
System: Waters HPLC system with UV detection.[6]
-
Column: C18 column (Luna), 5 µm particle size, 250 x 4.6 mm.[6]
-
Mobile Phase: 60% acetate (B1210297) buffer (pH 4.5) and 40% acetonitrile.[6]
-
Flow Rate: 1.0 ml/min.[6]
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 10 µL.[6]
-
Run Time: 10 minutes.[6]
Validation Parameters:
-
Accuracy: 101.1% for 80% recovery, 100.4% for 100% recovery, and 100.5% for 120% recovery.[6]
-
Precision: % RSD for six sample solutions was 0.9%.[6]
-
Linearity: Correlation coefficient (r) = 1.000.[6]
-
Limit of Quantification (LOQ): 0.18 ppm.[6]
Microbiological Assay for Rifampicin
This method is valued for its sensitivity and accuracy, particularly in the presence of other anti-tubercular drugs.[7]
Organism:
-
Micrococcus luteus is employed for the assay.[7]
Methodology:
-
The specifics of the assay (e.g., agar (B569324) diffusion, turbidimetric) should be clearly defined and standardized between laboratories. The principle relies on measuring the inhibition of bacterial growth by Rifampicin and comparing it to a standard curve.
Validation Parameters:
-
Sensitivity: The microbiological method was found to be more sensitive than the spectrophotometric assay.[7]
-
Accuracy: The method did not show any interference in the presence of other anti-tubercular drugs, indicating high accuracy.[7]
-
Limits of Detection and Quantification: 0.1 µg/ml and 0.64 µg/ml, respectively.[7]
Inter-Laboratory Cross-Validation Workflow
The transfer of bioanalytical methods between laboratories is a critical step in drug development that requires a cross-validation study to ensure the method performs equivalently in both locations. This ensures that data generated at different sites can be reliably combined or compared.
Caption: Workflow for Inter-Laboratory Bioanalytical Method Cross-Validation.
References
- 1. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Theoretically Guided Analytical Method Development and Validation for the Estimation of Rifampicin in a Mixture of Isoniazid and Pyrazinamide by UV Spectrophotometer [frontiersin.org]
- 3. Theoretically Guided Analytical Method Development and Validation for the Estimation of Rifampicin in a Mixture of Isoniazid and Pyrazinamide by UV Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpca.org [ijpca.org]
- 7. researchgate.net [researchgate.net]
The Gold Standard: Deuterated Internal Standards for Robust Rifampicin Quantification
A comparative guide to achieving linearity and defining the analytical range in LC-MS/MS analysis of Rifampicin (B610482).
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies of Rifampicin, the choice of an appropriate internal standard is paramount for developing a robust and reliable bioanalytical method. This guide provides a comparative overview of the performance of deuterated Rifampicin standards against other alternatives, with a focus on achieving optimal linearity and a wide dynamic range.
Performance Comparison: Deuterated vs. Alternative Internal Standards
The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is widely considered the gold standard in quantitative mass spectrometry. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability in the analytical process. For Rifampicin analysis, several deuterated variants are commercially available, including Rifampicin-d3, Rifampicin-d4, Rifampicin-d8, and Rifampicin-d11.[1][2][3][4]
The following table summarizes the performance characteristics of LC-MS/MS methods for Rifampicin analysis using a deuterated internal standard compared to an alternative, Rifapentine.
| Internal Standard | Linear Range (ng/mL) | LLOQ (ng/mL) | Matrix | Correlation Coefficient (r²) | Reference |
| Rifampicin-d8 | 5 - 40,000 | 5 | Human Plasma | 0.9993 | [5] |
| Rifampicin-d3 | 100 - 30,000 | 100 | Human Plasma | >0.99 | [6] |
| Rifampicin-d3 | 500 - 100,000 | 500 | Human Urine | >0.99 (weighted 1/x) | [7] |
| Rifampicin-d4 | 100 - 10,000 | 100 | Human Plasma | Not Specified | [8] |
| Rifapentine | 25 - 6,400 | 25 | Human Plasma & CSF | Not Specified | [9] |
As evidenced by the data, methods employing deuterated Rifampicin as an internal standard consistently demonstrate a wider linear range and often a lower limit of quantification (LLOQ) compared to methods using a different chemical entity like Rifapentine.[5][6][7][8][9] The broad dynamic range achieved with deuterated standards, in some cases spanning over four orders of magnitude (5 to 40,000 ng/mL), is particularly advantageous for clinical research, accommodating the wide variability of Rifampicin concentrations observed in patient populations.[5]
Experimental Protocols
A detailed experimental protocol for the analysis of Rifampicin in human plasma using a deuterated internal standard is outlined below. This protocol is a composite based on methodologies reported in the scientific literature.[5][6][9]
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Rifampicin-d8 in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.[5]
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[9]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rifampicin: m/z 823.4 → 791.4[9]
-
Rifampicin-d8: The specific transition would be determined by the exact mass of the deuterated standard.
-
-
Collision Energy: Optimized for the specific instrument and transitions.
Method Validation According to Regulatory Guidelines
The validation of bioanalytical methods is crucial to ensure the reliability of the data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidance on the parameters that need to be assessed.[10][11][12][13] Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is generally required.[5]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.[5]
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the bioanalytical workflow for Rifampicin analysis.
Caption: Bioanalytical workflow for Rifampicin analysis.
Caption: Principle of stable isotope dilution analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rifampicin-d8 | Isotope labeled compound | Antibiotic | TargetMol [targetmol.com]
- 5. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elearning.unite.it [elearning.unite.it]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
limit of detection and quantification for Rifampicin with 25-Desacetyl Rifampicin-d3
For researchers, scientists, and drug development professionals invested in the accurate measurement of the frontline antituberculosis drug Rifampicin (B610482), this guide offers a comparative analysis of analytical methods, focusing on the limits of detection (LOD) and quantification (LOQ). This document provides an objective look at the performance of various techniques, with a special focus on methods utilizing the deuterated internal standard, 25-Desacetyl Rifampicin-d3, and presents supporting experimental data to inform methodological choices in a research and development setting.
Performance Comparison of Analytical Methods for Rifampicin Quantification
The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data in pharmacokinetic, bioavailability, and therapeutic drug monitoring studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques for the quantification of Rifampicin in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS analysis, as it effectively compensates for matrix effects and variations in sample processing, leading to enhanced accuracy and precision.
Below is a summary of the performance of different analytical methods for the quantification of Rifampicin, including a method that employs this compound as an internal standard.
| Analytical Method | Analyte(s) | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) / LLOQ |
| LC-MS/MS | Rifampicin, 25-desacetyl rifampicin | This compound | Human Breast Milk | Not explicitly stated | 0.150 µg/mL |
| HPLC-UV | Rifampicin, 25-O-desacetyl rifampicin | Neostigmine | in vitro human liver microsomes | 5.86 µM | 17.75 µM |
| LC-MS/MS | Rifampicin | Rifampicin D8 | Human Plasma | Not explicitly stated | 5 µg/L |
| HPLC-UV | Rifampicin | Not specified | Pharmaceutical Dosage Form | Not explicitly stated | 0.18 ppm |
| HPLC-UV | Rifampicin | Not specified | Pharmaceutical Dosage Form | 0.2 µg/mL | 1 µg/mL |
| UV Spectrophotometry | Rifampicin | Not applicable | Pharmaceutical Dosage Form | 0.83 µg/mL | 2.52 µg/mL |
| RP-HPLC | Rifampicin, Isoniazid, Pyrazinamide | Not specified | Human Plasma | 0.13 µg/mL (Rifampicin) | 0.4 µg/mL (Rifampicin) |
| HPLC-UV | Rifampicin, Isoniazid | Rifamycin | Human Plasma | Not explicitly stated | 0.31 µg/mL (Rifampicin) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the highlighted methods.
LC-MS/MS Method with this compound
This method was developed for the simultaneous quantification of Rifampicin and its metabolite, 25-desacetyl rifampicin, in human breast milk.
-
Sample Preparation: A solid-phase extraction (SPE) method was employed. Breast milk samples were first subjected to protein precipitation.
-
Chromatographic Separation: The separation was achieved on a C18 column. The less polar analytes, including Rifampicin and 25-desacetyl rifampicin, were eluted using a mobile phase of 0.1% formic acid in a mixture of acetonitrile (B52724) and water (6:4, v/v)[1].
-
Mass Spectrometric Detection: Detection was performed using a tandem mass spectrometer. The calibration curve for both Rifampicin and desacetyl rifampicin ranged from 0.150 to 15.0 µg/mL[1][2].
HPLC-UV Method
This method allows for the simultaneous determination of Rifampicin and its major metabolite, 25-O-desacetyl rifampicin.
-
Sample Preparation: The method was developed for in vitro human liver microsome assays.
-
Chromatographic Separation: A gradient elution was performed on a reverse-phase C-18 Phenomenex Luna column using a mobile phase composed of water and methanol[3].
-
UV Detection: The detection wavelength was set at 254 nm[3]. The retention times for Rifampicin and 25-O-desacetyl rifampicin were approximately 7.70 min and 8.25 min, respectively[3].
Visualizing the Workflow for LOD & LOQ Determination
The following diagram illustrates a typical experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) in an analytical method for Rifampicin.
Workflow for LOD and LOQ Determination.
References
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Rifampicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Rifampicin (B610482) in biological matrices. It is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical technique and understanding the critical aspects of cross-validation to ensure data integrity and comparability across different studies or laboratories. This document summarizes key performance data from various validated methods and provides detailed experimental protocols.
Introduction to Bioanalytical Method Cross-Validation
Cross-validation is a critical process in bioanalysis that establishes the equivalence of two or more distinct analytical methods used to generate data within the same study or across different studies.[1][2] According to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), cross-validation is necessary when data from different analytical techniques (e.g., LC-MS/MS and HPLC-UV) or from different laboratories using the same method are to be combined or compared.[1][3][4] The primary goal is to ensure that the generated pharmacokinetic or toxicokinetic data is reliable and reproducible, regardless of the method or site of analysis.[3][4]
The ICH M10 guideline emphasizes the importance of assessing bias between methods during cross-validation.[5][6] While historical approaches often relied on Incurred Sample Reanalysis (ISR) criteria, the current focus is on a more statistical assessment of any potential bias between the methods.[5]
Comparison of Bioanalytical Methods for Rifampicin
The quantification of Rifampicin in biological matrices is commonly performed using chromatographic techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and sample throughput.
Quantitative Performance Data
The following tables summarize the performance characteristics of different validated bioanalytical methods for Rifampicin.
Table 1: Performance Characteristics of LC-MS/MS Methods for Rifampicin
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 0.005 - 40 | 0.1 - 300 | 0.05 - 50 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.005 | 0.1 | 0.05 |
| Intra-day Precision (%RSD) | < 15% | 2.0 - 13.9% | < 15% |
| Inter-day Precision (%RSD) | < 15% | 0.85 - 11.6% | < 15% |
| Intra-day Accuracy (%RE) | ± 15% | 86.0 - 114.0% | ± 15% |
| Inter-day Accuracy (%RE) | ± 15% | 87.7 - 111.0% | ± 15% |
| Recovery (%) | 48.65 - 55.15 | Not Reported | ~92% |
| Internal Standard | Phenacetin | Rifampicin-d8 | Isotopically labelled rifampicin D8 |
| Reference | [7] | [8] | [9][10] |
Table 2: Performance Characteristics of HPLC-UV Methods for Rifampicin
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 1 - 5 | 0.5 - 60 (ppm) |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 1 | 0.5 (ppm) |
| Limit of Detection (LOD) (µg/mL) | Not Reported | 0.13 |
| Intra-day Precision (%RSD) | < 2% | < 15% |
| Inter-day Precision (%RSD) | < 2% | < 15% |
| Accuracy (%) | 98.9 - 101.2 | Within required limits |
| Recovery (%) | > 80% | Not Reported |
| Internal Standard | Ofloxacin | Not specified |
| Reference | [9] | [11][12] |
Experimental Protocols
LC-MS/MS Method for Rifampicin in Plasma
This protocol is a representative example based on common practices found in the literature.[7][10]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., Phenacetin or Rifampicin-d8).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 column (e.g., Kinetex C18, 50 × 2.1 mm, 2.6 µm).[10]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[9]
-
Flow Rate: 0.5 mL/min.[9]
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rifampicin: e.g., m/z 823 → 791.3.[9]
-
Internal Standard (e.g., Rifampicin-d8): m/z to be determined based on the specific IS used.
-
HPLC-UV Method for Rifampicin in Biological Matrices
This protocol is a generalized procedure based on published methods.[11][12][13]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add a suitable internal standard.
-
Add 5 mL of an extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (e.g., 0.05 M, pH 4.58) and acetonitrile in a specific ratio (e.g., 55:45, v/v).[11][12]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 337 nm.[13]
-
Column Temperature: Ambient.
Visualizing Workflows and Pathways
Bioanalytical Method Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two bioanalytical methods. This process ensures that both methods produce comparable results and that any observed bias is understood and documented.
Caption: A generalized workflow for the cross-validation of two bioanalytical methods.
Rifampicin's Impact on Drug Metabolism Pathways
Rifampicin is a potent inducer of various drug-metabolizing enzymes and transporters, most notably Cytochrome P450 (CYP) enzymes and P-glycoprotein (P-gp). This induction can lead to significant drug-drug interactions. The following diagram illustrates this signaling pathway.
Caption: Rifampicin's induction of drug metabolism and transport pathways via PXR activation.
Conclusion
The choice between LC-MS/MS and HPLC-UV for Rifampicin bioanalysis depends on the specific requirements of the study. LC-MS/MS generally offers higher sensitivity and selectivity, making it suitable for studies requiring low detection limits.[7][10] HPLC-UV, while potentially less sensitive, can be a robust and cost-effective alternative for studies where higher concentrations are expected.[13]
Regardless of the method chosen, a thorough validation in accordance with regulatory guidelines is essential. When multiple methods are employed, a formal cross-validation must be conducted to ensure the integrity and comparability of the data. The workflows and data presented in this guide provide a framework for researchers to design and execute robust bioanalytical strategies for Rifampicin.
References
- 1. fda.gov [fda.gov]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharma-iq.com [pharma-iq.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. vnips.in [vnips.in]
A Comparative Guide to the Stability of Rifampicin and its Primary Metabolite, 25-Desacetyl Rifampicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical stability of Rifampicin and its principal active metabolite, 25-Desacetyl Rifampicin. Understanding the relative stability of these two compounds is crucial for the development of robust analytical methods, stable pharmaceutical formulations, and for accurate pharmacokinetic and pharmacodynamic studies. This document summarizes available experimental data on their stability under various stress conditions and provides detailed experimental protocols for stability-indicating analyses.
Executive Summary
Rifampicin, a cornerstone in the treatment of tuberculosis, is known to degrade under various conditions, leading to the formation of several byproducts, including its active metabolite, 25-Desacetyl Rifampicin. The stability profiles of Rifampicin and 25-Desacetyl Rifampicin differ significantly, particularly in response to pH and temperature. Generally, Rifampicin is susceptible to degradation in both acidic and alkaline environments. In acidic media, it undergoes hydrolysis, while in alkaline conditions, it is prone to oxidation and deacetylation, the latter yielding 25-Desacetyl Rifampicin. This suggests that under alkaline conditions, Rifampicin is inherently less stable than its desacetylated metabolite.
Data Presentation: Comparative Stability under Stress Conditions
| Stress Condition | Rifampicin Stability | 25-Desacetyl Rifampicin Stability (Inferred) | Key Degradation Products of Rifampicin |
| Acidic (e.g., pH < 4) | Unstable; undergoes hydrolysis.[1] | Likely more stable than Rifampicin as it does not possess the hydrolyzable acetyl group at the C-25 position. | 3-Formylrifamycin SV, Rifampicin-Quinone |
| Neutral (e.g., pH ~7) | Relatively stable. | Expected to be stable. | Minimal degradation. |
| Alkaline (e.g., pH > 8) | Unstable; undergoes deacetylation and oxidation.[1] | More stable than Rifampicin as it is a product of Rifampicin's degradation under these conditions. | 25-Desacetyl Rifampicin, Rifampicin-Quinone |
| Oxidative (e.g., H₂O₂) | Susceptible to oxidation. | Expected to have some susceptibility to oxidation due to the hydroquinone/quinone structure, but potentially more stable than Rifampicin. | Rifampicin-Quinone |
| Thermal | Degrades at elevated temperatures.[2] | Expected to have comparable or slightly higher thermal stability. | Various decomposition products. |
| Photolytic | Susceptible to degradation upon exposure to light. | Expected to have similar photolytic sensitivity due to the shared chromophoric structure. | Photodegradation products. |
Experimental Protocols
Accurate assessment of the stability of Rifampicin and 25-Desacetyl Rifampicin requires a validated stability-indicating analytical method. A common approach is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
Stability-Indicating HPLC Method
This protocol outlines a general procedure for the simultaneous determination of Rifampicin and 25-Desacetyl Rifampicin and their degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted to around 6.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[5] A typical gradient might start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the compounds and their degradation products.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength where both compounds have significant absorbance, such as 254 nm or 341 nm.[4][5] Mass spectrometry can be used for more specific detection and identification of degradation products.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
2. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of Rifampicin and 25-Desacetyl Rifampicin in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.
-
Working Standard Solutions: Dilute the stock solutions with the mobile phase to prepare working standard solutions of known concentrations.
-
Sample Preparation: For forced degradation studies, subject solutions of Rifampicin and 25-Desacetyl Rifampicin to the desired stress conditions (e.g., heat, acid, base, oxidizing agent, light). At specified time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
3. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at a specified temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at a specified temperature for a defined period.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) or sunlight.
4. Analysis:
Inject the prepared samples into the HPLC system. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug and from each other. Peak purity analysis of the parent drug peak is also essential to ensure no co-eluting degradants.
Visualizing the Degradation Pathway and Experimental Workflow
The following diagrams illustrate the key degradation pathway of Rifampicin and a typical workflow for a comparative stability study.
Caption: Major degradation pathways of Rifampicin under different conditions.
Caption: A typical workflow for conducting a comparative stability study.
References
Navigating the Analytical Maze: Assessing Metabolite Impact on Rifampicin Quantification
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of Rifampicin (B610482), a cornerstone antibiotic in the treatment of tuberculosis, is critical for both therapeutic drug monitoring and pharmacokinetic studies. However, the presence of its various metabolites can pose a significant analytical challenge, potentially leading to overestimation of the parent drug concentration and misguided clinical decisions. This guide provides a comprehensive comparison of commonly employed analytical methods for Rifampicin quantification, with a special focus on their ability to mitigate the impact of its major metabolites: 25-desacetyl rifampicin (dRMP), rifampicin quinone, and 3-formyl-rifampicin.
The Metabolic Landscape of Rifampicin
Rifampicin undergoes extensive metabolism in the liver, primarily through deacetylation to form its main active metabolite, 25-desacetyl rifampicin.[1] Further degradation can lead to the formation of rifampicin quinone and 3-formyl-rifampicin.[2] The presence and concentration of these metabolites in biological samples can vary significantly among individuals, underscoring the need for analytical methods that can accurately distinguish the parent drug from its metabolic byproducts.
Comparative Analysis of Quantification Methods
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most prevalent techniques for Rifampicin quantification. While both can be optimized to be "stability-indicating"—meaning they can separate the parent drug from its degradation products—their performance characteristics and susceptibility to metabolite interference can differ.
Table 1: Comparison of HPLC and LC-MS/MS for Rifampicin Quantification in the Presence of Metabolites
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Relies on chromatographic separation. Co-elution of metabolites with similar UV spectra can lead to interference. | Highly specific due to mass-to-charge ratio detection. Can differentiate between compounds with identical retention times. |
| Sensitivity | Generally lower, with Limits of Quantification (LOQ) often in the µg/mL range. | Highly sensitive, with LOQs typically in the ng/mL range, making it suitable for studies with low drug concentrations.[3] |
| Matrix Effects | Less susceptible to ion suppression or enhancement from biological matrix components. | Can be prone to matrix effects, which may affect accuracy and precision if not properly addressed during method development.[3] |
| Throughput | Can have longer run times to achieve adequate separation of all metabolites. | Often allows for faster run times due to the high specificity of detection.[3] |
| Cost & Complexity | Lower initial instrument cost and less complex to operate. | Higher initial investment and requires more specialized expertise for operation and data analysis. |
Experimental Protocols: A Closer Look
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. Below are representative protocols for both HPLC-UV and LC-MS/MS methods designed for the simultaneous quantification of Rifampicin and its metabolites.
Stability-Indicating HPLC-UV Method
This method is designed to separate Rifampicin from its key degradation products, ensuring that only the parent drug is quantified.
Experimental Workflow:
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength where Rifampicin has maximum absorbance (e.g., 254 nm or 334 nm).
-
Temperature: Ambient or controlled (e.g., 25°C).
Validation Parameters:
A well-validated HPLC method should demonstrate specificity through forced degradation studies, where the drug is exposed to acidic, basic, oxidative, and photolytic stress to ensure that the resulting degradation products are well-resolved from the parent Rifampicin peak.
LC-MS/MS Method for Simultaneous Quantification
LC-MS/MS offers superior specificity and sensitivity, making it the gold standard for bioanalytical studies.
Experimental Workflow:
LC-MS/MS Parameters:
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UPLC) is often preferred for faster analysis times. A C18 column is commonly used.
-
Mobile Phase: A gradient of aqueous formic acid or ammonium (B1175870) acetate (B1210297) and an organic solvent like acetonitrile (B52724) or methanol.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for Rifampicin and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for Rifampicin and each metabolite.
Table 2: Example MRM Transitions for Rifampicin and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Rifampicin | 823.4 | 791.4 |
| 25-desacetyl rifampicin | 781.4 | 749.4 |
| Rifampicin Quinone | 821.4 | 789.4 |
| 3-formyl-rifampicin | 753.3 | 721.3 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Mitigating Metabolite Interference: Key Considerations
For both HPLC and LC-MS/MS methods, the following are crucial to minimize the impact of metabolites on Rifampicin quantification:
-
Chromatographic Resolution: Achieving baseline separation between Rifampicin and its metabolites is paramount, especially for HPLC-UV methods.
-
Method Validation: Rigorous validation, including specificity and selectivity experiments using pure standards of the metabolites, is essential to demonstrate the method's ability to accurately measure Rifampicin in their presence.
-
Internal Standards: The use of a stable isotope-labeled internal standard for LC-MS/MS is highly recommended to compensate for matrix effects and variations in ionization efficiency.[3]
Conclusion: Selecting the Right Tool for the Job
The choice between HPLC-UV and LC-MS/MS for Rifampicin quantification will depend on the specific requirements of the study.
-
For routine therapeutic drug monitoring in a clinical setting , a well-validated, stability-indicating HPLC-UV method may be sufficient and more cost-effective.
-
For pharmacokinetic studies, bioequivalence trials, and research applications requiring high sensitivity and specificity , LC-MS/MS is the method of choice. Its ability to definitively distinguish and quantify Rifampicin in the complex milieu of its metabolites provides a higher degree of confidence in the analytical results.
Ultimately, a thorough understanding of the potential for metabolite interference and the implementation of a rigorously validated analytical method are indispensable for obtaining accurate and reliable Rifampicin concentration data, thereby ensuring patient safety and advancing our understanding of this vital antibiotic.
References
Method Transfer for Rifampicin Assay: A Comparative Guide to Utilizing 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Rifampicin, with a focus on method transfer and the strategic use of the deuterated internal standard, 25-Desacetyl Rifampicin-d3. Accurate and robust quantification of Rifampicin is critical for therapeutic drug monitoring, pharmacokinetic studies, and quality control in drug manufacturing.[1][2]
Method Comparison: HPLC-UV vs. LC-MS/MS
The two most prevalent analytical techniques for Rifampicin quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the specific requirements of the assay, such as sensitivity, selectivity, and sample matrix complexity.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Lower, typically in the µg/mL range.[3][4][5] | Higher, capable of reaching ng/mL or even pg/mL levels.[6][7] |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to monitoring of parent and fragment ion transitions. |
| Sample Throughput | Generally lower due to longer run times required for good resolution.[6] | Higher, with modern UPLC systems and rapid gradient methods enabling run times of a few minutes.[6][8] |
| Matrix Effects | Less prone to signal suppression or enhancement from biological matrices. | Can be significantly affected by ion suppression, requiring careful method development and the use of an appropriate internal standard. |
| Cost | Lower initial instrument cost and less complex maintenance. | Higher initial investment and operational costs. |
| Internal Standard | Typically a structurally similar compound. | Ideally a stable isotope-labeled version of the analyte, such as this compound for Rifampicin. |
The Role of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. 25-Desacetyl Rifampicin is the main active metabolite of Rifampicin.[9] A deuterated version of this metabolite serves as an ideal internal standard because it co-elutes with the analyte and experiences similar ionization and matrix effects, thus providing the most accurate correction for variations during sample preparation and analysis. While Rifampicin-d8 has been used, this compound offers a suitable alternative, particularly when analyzing both the parent drug and its primary metabolite.[6][9]
Experimental Protocols
This section outlines a representative LC-MS/MS method that can be adapted for the quantification of Rifampicin using this compound as an internal standard.
Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 2 minutes, hold for 1 minute, return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Rifampicin: 823.4 -> 791.4 (Quantifier), 823.4 -> 163.1 (Qualifier) This compound: 787.4 -> [Fragment Ion] (To be determined empirically) |
| Collision Energy | To be optimized for each transition. |
Note: The specific MRM transition for this compound needs to be determined by direct infusion of the standard into the mass spectrometer.
Workflow and Data Analysis
The following diagram illustrates the typical workflow for a Rifampicin assay using LC-MS/MS.
Caption: Experimental workflow for Rifampicin quantification by LC-MS/MS.
This guide provides a foundational understanding for transferring and developing a robust Rifampicin assay. The use of a deuterated internal standard like this compound in an LC-MS/MS method is highly recommended for achieving the accuracy and precision required in regulated environments. Method validation should always be performed according to the relevant regulatory guidelines to ensure the reliability of the results.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Frontiers | Theoretically Guided Analytical Method Development and Validation for the Estimation of Rifampicin in a Mixture of Isoniazid and Pyrazinamide by UV Spectrophotometer [frontiersin.org]
- 6. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 25-Desacetyl Rifampicin-d3: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 25-Desacetyl Rifampicin-d3, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). Personnel handling this compound should always wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of the solid compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.
Waste Classification and Segregation
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is categorized to ensure proper handling and disposal. While this compound is not explicitly listed as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA), it is prudent to manage it as a hazardous pharmaceutical waste due to its bioactive nature.
Key Disposal Principle: Never dispose of this compound down the drain or in regular solid waste.[1] It must be segregated and treated as hazardous chemical waste.
To prevent dangerous reactions, incompatible waste streams must be kept separate. This compound waste should not be mixed with strong oxidizing agents.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the collection, storage, and disposal of this compound waste.
1. Waste Collection:
-
Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) container is a suitable choice.
-
Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless they are compatible.
-
Empty Containers: Any "empty" container that held this compound must be triple-rinsed with a suitable solvent (such as ethanol (B145695) or methanol). The rinsate must be collected and disposed of as hazardous liquid waste.[2] After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.
2. Labeling: Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific components and their approximate percentages if it is a mixture.
-
The date when waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
3. Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment, such as a spill tray, is used for liquid waste containers to mitigate the risk of spills.
-
Keep the waste container closed at all times, except when adding waste.
4. Disposal:
-
Once the container is full or the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not attempt to treat or dispose of the chemical waste independently. Professional disposal services will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.
-
The recommended method of disposal for pharmaceutical waste like this compound is high-temperature incineration by a licensed facility.[3][4][5] This process ensures the complete destruction of the compound.
Quantitative Data Summary
The following table summarizes the key operational parameters and requirements for the disposal of this compound.
| Parameter | Requirement/Guideline | Source |
| Waste Classification | Hazardous Pharmaceutical Waste | Prudent Practice |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat | SDS |
| Handling Location | Chemical fume hood | SDS |
| Solid Waste Container | Labeled, leak-proof, compatible (e.g., HDPE) | EPA/RCRA |
| Liquid Waste Container | Labeled, leak-proof, compatible, with secondary containment | EPA/RCRA |
| Empty Container Rinsing | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste | EPA/RCRA[2] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | EPA/RCRA |
| Final Disposal Method | High-temperature incineration via a licensed hazardous waste vendor | EPA[3][4][5] |
| Incineration Temperature | Typically 850°C to 1200°C for pharmaceutical waste | [3][6] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Safeguarding Your Research: Essential Safety and Handling of 25-Desacetyl Rifampicin-d3
For Immediate Implementation: This guide provides critical safety and logistical protocols for researchers, scientists, and drug development professionals handling 25-Desacetyl Rifampicin-d3. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment.
This compound, a labeled metabolite of the potent antibiotic Rifampicin, requires careful handling due to its pharmacological activity and potential hazards.[1][2] While a specific Safety Data Sheet (SDS) for the deuterated compound may not classify it as hazardous under the Globally Harmonized System (GHS), the parent compound, Rifampicin, is recognized as a hazardous substance. Therefore, it is prudent to handle this compound with the same level of caution as its non-deuterated counterpart and parent compound.
Personal Protective Equipment (PPE): Your First Line of Defense
To prevent skin, eye, and respiratory exposure, the following PPE is mandatory when handling this compound, particularly in its solid, powdered form.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., nitrile) tested to EN 374 standard.[3] | Prevents direct skin contact. Gloves must be inspected before use and changed immediately if contaminated.[3] |
| Eye Protection | Tightly fitting safety goggles with side-shields.[4][3] | Protects eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat. Fire/flame resistant and impervious clothing may be necessary for larger quantities.[3] | Shields skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or equivalent.[5] | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation.[4][5] |
Operational Plan: A Step-by-Step Handling Protocol
All operations involving the handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[6]
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don all required PPE before entering the designated handling area.[5]
-
Assemble all necessary materials, including weighing paper or a suitable container, spatula, and a designated waste container.
Weighing the Compound:
-
Place a tared weigh boat or beaker on the analytical balance inside the fume hood.[5]
-
Carefully dispense the this compound powder into the container, avoiding the generation of dust.[5]
-
Use a spatula to gently transfer the powder. Avoid tapping the spatula on the edge of the container to prevent aerosolization.[6]
-
After weighing, immediately clean the spatula with an appropriate solvent (e.g., ethanol) and a wipe.[5]
-
Dispose of the wipe in the designated hazardous waste container.[5]
Dissolving the Compound:
-
If preparing a solution, add the solvent to the container with the weighed powder inside the fume hood.
-
Cap the container securely before removing it from the fume hood for subsequent steps like vortexing or sonicating.
Decontamination:
-
Wipe down the balance and all surrounding surfaces within the fume hood with a suitable cleaning agent.[5]
-
Thoroughly wash hands and any exposed skin after removing PPE.
Emergency Procedures: Responding to Accidental Exposure
| Exposure Route | First Aid Measures |
| Inhalation | If breathing is difficult, move the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[3] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes. Seek immediate medical attention.[3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Disposal Plan: Managing a Hazardous Waste Stream
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation:
-
Solid Waste: Contaminated gloves, wipes, weigh boats, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste container.[5]
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous waste.[5]
-
Liquid Waste: Unused solutions should be collected in a properly labeled, sealed container for chemical waste.
Disposal Procedure: Excess and expired materials should be offered to a licensed hazardous material disposal company.[3] Ensure that all federal and local regulations regarding the disposal of this material are strictly followed.[3]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
